2-amino-4,6-dimethyl pyrimidine
Description
BenchChem offers high-quality 2-amino-4,6-dimethyl pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4,6-dimethyl pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
184433-59-8 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Analysis of the Crystal Structure of 2-amino-4,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 2-amino-4,6-dimethylpyrimidine (B23340), a molecule of significant interest in medicinal chemistry and materials science. This document details the crystallographic parameters of the pure compound and its co-crystals, outlines experimental protocols for its synthesis and crystallization, and visualizes key structural relationships and experimental workflows.
Crystallographic Data Analysis
The crystal structure of 2-amino-4,6-dimethylpyrimidine has been determined by single-crystal X-ray diffraction. The definitive crystallographic data for the pure compound is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 920227.
For comparative analysis, the crystallographic data of 2-amino-4,6-dimethylpyrimidine in its pure form and in several co-crystals are summarized below. Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as solubility and stability.
Table 1: Crystallographic Data for 2-amino-4,6-dimethylpyrimidine and its Co-crystals
| Parameter | 2-amino-4,6-dimethylpyrimidine (Pure) | 2-amino-4,6-dimethylpyrimidine–sorbic acid | 2-amino-4,6-dimethylpyrimidine with Silver(I) nitrate (B79036) |
| CCDC No. | 920227 | - | - |
| Formula | C₆H₉N₃ | C₆H₉N₃·C₆H₈O₂ | [Ag(C₅H₇N₃)(C₆H₉N₃)]NO₃ |
| Crystal System | Orthorhombic | Triclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P-1 | Pna2₁ |
| a (Å) | 7.5689(4) | 7.8441(6) | 7.5689(4) |
| b (Å) | 19.1582(7) | 9.9413(8) | 19.1582(7) |
| c (Å) | 20.1826(10) | 10.2846(13) | 20.1826(10) |
| α (°) | 90 | 112.058(7) | 90 |
| β (°) | 90 | 98.333(8) | 90 |
| γ (°) | 90 | 111.306(5) | 90 |
| Volume (ų) | 2926.6(2) | 654.69(13) | 2926.6(2) |
| Z | 8 | 2 | 8 |
| Temperature (K) | 120 | 296 | 120 |
| R-factor | - | 0.069 | 0.040 |
Experimental Protocols
This section details the methodologies for the synthesis of 2-amino-4,6-dimethylpyrimidine and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of 2-amino-4,6-dimethylpyrimidine
A common and efficient method for the synthesis of 2-amino-4,6-dimethylpyrimidine involves the condensation of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium.
Materials:
-
Guanidine nitrate or Guanidine hydrochloride
-
Acetylacetone
-
Sodium carbonate or Sodium hydroxide
-
Water
-
Activated carbon
-
Sodium chloride (for salting out)
Procedure:
-
To a suitable reaction vessel, add water, the guanidine salt (e.g., guanidine nitrate), and sodium carbonate.
-
To this slurry, add acetylacetone.
-
Heat the mixture to 95-100 °C for approximately 2 hours, during which time crystal formation should be observed.
-
Cool the slurry to room temperature and then further cool to 10 °C.
-
Filter the crude product and wash the filter cake with a cold brine solution.
-
For purification, dissolve the wet cake in hot water (85-90 °C) and treat with activated carbon for 15 minutes.
-
Filter the hot solution to remove the activated carbon.
-
To the hot filtrate, add sodium chloride to induce precipitation (salting out).
-
Cool the slurry to 15 °C, filter the purified product, wash with cold water, and dry at 50 °C.
Single Crystal Growth
High-quality single crystals are essential for accurate X-ray diffraction studies. The slow evaporation method is a widely used technique for growing single crystals of organic compounds.
2.2.1. Crystal Growth of Pure 2-amino-4,6-dimethylpyrimidine
Materials:
-
Purified 2-amino-4,6-dimethylpyrimidine
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
Procedure:
-
Prepare a saturated solution of 2-amino-4,6-dimethylpyrimidine in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean crystallization dish.
-
Cover the dish with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant temperature.
-
Monitor the dish over several days to weeks for the formation of single crystals.
2.2.2. Co-crystal Growth (Example: with Sorbic Acid)
Materials:
-
2-amino-4,6-dimethylpyrimidine
-
Sorbic acid
-
Deionized water
Procedure:
-
Prepare hot aqueous solutions of 2-amino-4,6-dimethylpyrimidine and sorbic acid in a 1:1 molar ratio.[2]
-
Mix the two hot solutions.
-
Warm the resulting solution over a water bath for approximately 30 minutes.[2]
-
Allow the solution to cool slowly to room temperature for crystallization.[2]
-
Colorless prismatic crystals are typically obtained after about a week.[2]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII CCD area-detector)
-
Mo Kα radiation (λ = 0.71073 Å)
-
Graphite monochromator
-
Cryostat for low-temperature data collection
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature (e.g., 120 K or 100 K) during data collection, which minimizes thermal vibrations and improves the quality of the diffraction data.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected using a combination of φ and ω scans.
-
The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects. An absorption correction is also applied.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural relationships.
References
2-amino-4,6-dimethylpyrimidine reaction mechanism with electrophiles
An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-4,6-dimethylpyrimidine (B23340) with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethylpyrimidine is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. Its reactivity towards electrophiles is governed by the interplay of its structural features: an electron-rich pyrimidine (B1678525) core activated by one strongly electron-donating amino group (+M effect) and two weakly electron-donating methyl groups (+I effect), and multiple nucleophilic centers. This guide provides a comprehensive overview of the reaction mechanisms of this compound with various electrophiles, detailing the regioselectivity and providing experimental context. The potential sites for electrophilic attack include the C-5 carbon of the aromatic ring, the exocyclic amino group, the endocyclic ring nitrogens, and the "active" methyl groups.
Overview of Reactivity
The reaction of 2-amino-4,6-dimethylpyrimidine with an electrophile (E⁺) can proceed via several distinct pathways. The regioselectivity of the reaction is highly dependent on the nature of the electrophile and the reaction conditions. The primary sites of reactivity are:
-
C-5 Position: The carbon at position 5 is the most electron-rich carbon in the ring, making it the primary site for electrophilic aromatic substitution.
-
Exocyclic Amino Group (-NH₂): The lone pair on the nitrogen atom makes the amino group a potent nucleophile, susceptible to acylation, sulfonylation, and alkylation.
-
Ring Nitrogens (N1, N3): These nitrogens are basic and can be protonated or alkylated, especially under acidic or neutral conditions.
-
Methyl Groups (-CH₃): The methyl groups at positions 4 and 6 are "active" due to the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated to form a nucleophilic carbanion, which can then react with electrophiles like aldehydes in condensation reactions.
Caption: Major reaction pathways of 2-amino-4,6-dimethylpyrimidine with various electrophiles.
Electrophilic Aromatic Substitution at the C-5 Position
The concerted electron-donating effects of the 2-amino, 4-methyl, and 6-methyl groups significantly increase the electron density at the C-5 position, making it susceptible to attack by a range of electrophiles.
Halogenation
Halogenation, specifically bromination and chlorination, readily occurs at the C-5 position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Experimental Protocol: Chlorination of 2-Amino-4,6-dimethylpyrimidine[1]
-
Dissolution: 61.5 g (0.5 mole) of 2-amino-4,6-dimethylpyrimidine is dissolved in approximately 800 mL of water at 70-75 °C.
-
Addition of Base: 50 g (0.5 mole) of calcium carbonate is added to the stirred solution.
-
Chlorination: Gaseous chlorine is passed into the reaction mixture until all the calcium carbonate has dissolved.
-
Reaction Completion: Stirring is continued for approximately one hour after the chlorine addition is complete.
-
Isolation: The reaction mixture is cooled, and the precipitated product, 2-amino-5-chloro-4,6-dimethylpyrimidine, is collected by filtration.
-
Purification: The product is washed with water and dried.
The use of a base like calcium carbonate is crucial as it neutralizes the HCl generated during the reaction, preventing the protonation of the starting material, which would deactivate the ring towards further electrophilic attack.[1]
Data Presentation: Halogenation Yields
| Electrophile | Reagent | Base | Yield of 5-Halogenated Product | Reference |
| Chlorine (Cl₂) | Gaseous Cl₂ | CaCO₃ | 91% | [1] |
| Chlorine (Cl₂) | Gaseous Cl₂ | None | Significantly lower (not quantified) | [1] |
| Bromine (Br₂) | Liquid Br₂ | Mg(OH)₂ | High (not quantified) | [1] |
Nitration
While specific studies on the direct nitration of 2-amino-4,6-dimethylpyrimidine are not widely published, the nitration of structurally similar, activated pyrimidines like 4,6-dihydroxy-2-methylpyrimidine (B75791) is well-documented.[2][3] By analogy, nitration is expected to occur at the C-5 position using standard nitrating agents like a mixture of concentrated nitric and sulfuric acids. The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺).
The mechanism involves the attack of the C-5 position on the nitronium ion to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). Given the activated nature of the C-5 position in 2-amino-4,6-dimethylpyrimidine, it is a prime candidate for this transformation to yield 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde.
Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.
Reactions at the Exocyclic Amino Group
The exocyclic amino group is a primary nucleophilic site. Reactions with strong electrophiles that do not require significant ring activation, such as acylating and sulfonylating agents, can occur here.
For example, the reaction with toluene-4-sulfonyl isocyanate in dichloromethane (B109758) results in the formation of N-(4,6-dimethyl-pyrimidin-2-yl)-N'-(toluene-4-sulfonyl)-urea in a 48% yield.[7] This demonstrates a typical acylation-type reaction at the amino group. Alkylation at this position is also possible, though it may compete with alkylation at the ring nitrogens.
Reactions at the Ring Nitrogens
The two endocyclic nitrogen atoms are basic and can act as nucleophiles. The most common reaction with an electrophile is protonation. The crystal structure of the hydrochloride salt, 2-amino-4,6-dimethylpyrimidin-1-ium chloride, confirms that protonation occurs on a ring nitrogen.[8]
Alkylation at the ring nitrogens is also a potential pathway, competing with N-alkylation of the amino group and C-alkylation of the ring. Studies on the alkylation of similar pyrimidinones (B12756618) show that reaction at the ring nitrogen is a common outcome.[9] The specific site of alkylation (N1 vs. N3) would be influenced by steric and electronic factors.
Reactions Involving the "Active" Methyl Groups
The methyl groups at the C-4 and C-6 positions are considered "active" because the protons on these groups are significantly more acidic (pKa ≈ 20) than those of a typical alkyl group.[10] This increased acidity is due to the ability of the pyrimidine ring to stabilize the resulting carbanion through resonance.
Aldol-Type Condensation
These active methyl groups can undergo aldol-type condensation reactions with aldehydes, such as benzaldehyde, typically under acidic or basic catalysis.[10]
-
Under basic conditions: A base deprotonates a methyl group to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
-
Under acidic conditions: The reaction proceeds through the enamine tautomer, which is sufficiently nucleophilic to attack the protonated aldehyde.
The initial aldol adduct readily undergoes dehydration to yield a styryl-pyrimidine derivative.
Caption: Acid- and base-catalyzed pathways for the aldol-type condensation of the methyl group.
Conclusion
2-Amino-4,6-dimethylpyrimidine exhibits a rich and varied reactivity towards electrophiles, dictated by the specific electrophile and reaction conditions. For electrophilic aromatic substitution (halogenation, nitration, formylation), the C-5 position is strongly favored due to electronic activation. The exocyclic amino group serves as a primary site for acylation and sulfonylation. The ring nitrogens are readily protonated and can be alkylated. Finally, the activated methyl groups can participate in condensation reactions with carbonyl compounds. A thorough understanding of these competing pathways is essential for researchers aiming to selectively functionalize this important heterocyclic core in the development of new materials and pharmaceutical agents.
References
- 1. US2609372A - Halogenation of 2-aminopyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Amino-4,6-dimethylpyrimidin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9 | European Science Methodical Journal [europeanscience.org]
- 10. organic chemistry - Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile - Chemistry Stack Exchange [chemistry.stackexchange.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-4,6-dimethylpyrimidine (B23340)
Introduction
2-amino-4,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a vital structural motif and building block in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitubercular, and antiviral properties.[2] A thorough structural and functional characterization is paramount for quality control, reaction monitoring, and understanding its role in complex biological systems. This technical guide provides a comprehensive overview of the core spectroscopic techniques—FT-IR, NMR, UV-Vis, and Mass Spectrometry—used to analyze 2-amino-4,6-dimethylpyrimidine, complete with detailed experimental protocols, data interpretation, and workflow visualizations.
From a structural standpoint, the molecule is assumed to have C_s point group symmetry, giving rise to 48 fundamental modes of vibration. These vibrations, along with the electronic and magnetic properties of its constituent atoms, produce unique spectral fingerprints that allow for its unambiguous identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups and vibrational modes of a molecule. The infrared spectrum of 2-amino-4,6-dimethylpyrimidine reveals characteristic absorptions corresponding to its amino group, methyl groups, and the pyrimidine (B1678525) ring structure.
Data Presentation: FT-IR Spectral Data
The following table summarizes the key vibrational frequencies and their assignments for 2-amino-4,6-dimethylpyrimidine.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300–3400 | Strong | N–H stretching vibrations of the primary amino group.[3] |
| 2850–2950 | Medium | C–H stretching from the two methyl groups.[3] |
| 1600–1650 | Strong | C=N stretching within the pyrimidine ring.[3] |
| ~1600 | Medium | NH₂ scissoring (bending) vibration.[3] |
| 1200–1350 | Medium-Strong | C–N stretching vibrations.[3] |
Experimental Protocol: FT-IR Spectroscopy
This protocol is based on standard solid-state FT-IR analysis using the KBr pellet method.
-
Sample Preparation:
-
Weigh approximately 1-2 mg of pure, dry 2-amino-4,6-dimethylpyrimidine.
-
Add approximately 100-200 mg of spectroscopic grade Potassium Bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Instrument Setup:
-
Use a calibrated FT-IR spectrometer, such as a Bruker IFS 66V model or equivalent.[2]
-
Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum over the range of 4000–400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
-
Process the resulting interferogram with a Fourier transform to obtain the infrared spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule, confirming its carbon-hydrogen framework and connectivity.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following data represents typical chemical shifts for 2-amino-4,6-dimethylpyrimidine. Actual values may vary slightly based on solvent and concentration.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |
| ¹H | ~2.2-2.4 | Singlet | Protons of the two methyl (-CH₃) groups | CDCl₃ |
| ¹H | ~4.8-5.2 | Broad Singlet | Protons of the amino (-NH₂) group | CDCl₃ |
| ¹H | ~6.3-6.5 | Singlet | H-5 proton on the pyrimidine ring | CDCl₃ |
| ¹³C | ~24 | - | Methyl (-CH₃) carbons | CDCl₃ |
| ¹³C | ~110 | - | C-5 carbon of the pyrimidine ring | CDCl₃ |
| ¹³C | ~162 | - | C-2 carbon (attached to -NH₂) | CDCl₃ |
| ¹³C | ~167 | - | C-4 and C-6 carbons (attached to -CH₃) | CDCl₃ |
Note: Data is compiled from typical values for substituted pyrimidines and available spectra.[4][5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-amino-4,6-dimethylpyrimidine for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Use a high-resolution FT-NMR spectrometer (e.g., 300 MHz or higher).[2]
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set an appropriate spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of protons between scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence to produce singlets for all carbon signals.
-
Set a wider spectral width to cover the expected carbon range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
(Optional) D₂O Exchange:
-
To confirm the assignment of the labile -NH₂ protons, acquire an initial ¹H NMR spectrum.
-
Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum.
-
The signal corresponding to the -NH₂ protons will disappear or significantly diminish due to proton-deuterium exchange.[6]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For 2-amino-4,6-dimethylpyrimidine, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions within the aromatic pyrimidine ring and its substituents.
Data Presentation: UV-Vis Spectral Data
The maximum absorption wavelength (λ_max) is a key identifier obtained from the UV-Vis spectrum.
| Solvent | λ_max (nm) | Associated Transition |
| Methanol (B129727)/Acetonitrile | ~230 and ~290 nm | π → π* and n → π* |
Note: The λ_max for a related derivative was observed at 275 nm; values for the title compound are typically in this region and should be experimentally confirmed.[7][8]
Experimental Protocol: UV-Vis Spectroscopy
This protocol is adapted from standard methods for analyzing pyrimidine derivatives.[7][9]
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of 2-amino-4,6-dimethylpyrimidine and dissolving it in a 100 mL volumetric flask with a suitable UV-grade solvent (e.g., a 1:1 mixture of methanol and acetonitrile). This gives a concentration of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance (e.g., 5-20 µg/mL).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the chosen solvent as the reference blank in a matched quartz cuvette.
-
-
Data Acquisition:
-
Scan the sample solution over a wavelength range of 200–400 nm to identify the wavelength of maximum absorbance (λ_max).[7]
-
Measure the absorbance of each prepared dilution at the determined λ_max to confirm linearity according to the Beer-Lambert Law.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Data Presentation: Mass Spectrometry Data
The mass spectrum of 2-amino-4,6-dimethylpyrimidine will show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with several fragment ions.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 123 | High | [M]⁺, Molecular Ion |
| 122 | High | [M-H]⁺, Loss of a hydrogen radical |
| 108 | Medium | [M-CH₃]⁺, Loss of a methyl radical |
| 81 | Medium | [M-H-H₂NCN]⁺, Further fragmentation of the ring |
Note: Fragmentation data is based on the known molecular weight and common fragmentation pathways of pyrimidine derivatives.[10]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is based on a standard method for analyzing heterocyclic compounds.[11]
-
Sample Introduction:
-
Introduce a small amount of the solid sample directly into the ion source using a heated direct insertion probe.
-
-
Instrument Setup:
-
Use a mass spectrometer such as a Shimadzu GCMS-QP-1000EX or equivalent.[11]
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV to induce fragmentation.
-
Maintain the ion source temperature at approximately 200°C.
-
Heat the insertion probe ballistically to around 250°C to ensure sample volatilization.[11]
-
-
Data Acquisition:
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragment ions.
-
The resulting spectrum will plot the relative abundance of ions against their m/z ratio.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-amino-4,6-dimethylpyrimidine, from sample acquisition to final structural confirmation.
Caption: Workflow for the spectroscopic characterization of 2-amino-4,6-dimethylpyrimidine.
References
- 1. guidechem.com [guidechem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR [m.chemicalbook.com]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
Tautomerism of 2-amino-4,6-dimethylpyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomerism of 2-amino-4,6-dimethylpyrimidine (B23340), a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Understanding the tautomeric preferences of this molecule is crucial for predicting its physicochemical properties, biological activity, and interaction with molecular targets. This document synthesizes computational and experimental data to offer a detailed overview of the subject.
Introduction to Tautomerism in 2-aminopyrimidines
Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a fundamental concept in organic chemistry with profound implications for the structure, reactivity, and function of heterocyclic compounds. In 2-aminopyrimidines, the principal tautomeric equilibrium involves the amino and imino forms. The position of this equilibrium is influenced by substitution patterns, solvent effects, and the solid-state packing environment. For 2-amino-4,6-dimethylpyrimidine, the key tautomeric forms are the amino tautomer (4,6-dimethylpyrimidin-2-amine) and the imino tautomer (4,6-dimethyl-1,2-dihydropyrimidin-2-imine).
Tautomeric Equilibrium: A Quantitative Perspective
Computational Analysis of Tautomer Stability
A detailed computational study on 2-amino-4-methylpyridine (B118599), an analogous compound, was conducted using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.[1] The results, which are considered a reliable proxy for 2-amino-4,6-dimethylpyrimidine, indicate a strong preference for the canonical amino tautomer.
Table 1: Calculated Relative Energies of 2-amino-4-methylpyridine Tautomers in the Gas Phase
| Tautomer | Structure | Relative Energy (kcal/mol) |
| Amino (Canonical) | 2A4MP1 | 0.00 |
| Imino (trans) | 2A4MP2 | 13.60 |
| Imino (cis) | 2A4MP3 | 16.36 |
Data sourced from a computational study on 2-amino-4-methylpyridine (2A4MP) at the B3LYP/6-311++G(d,p) level of theory.[1]
The data clearly shows that the amino form is significantly more stable than the imino forms by at least 13.60 kcal/mol, suggesting that the amino tautomer is the overwhelmingly predominant species in the gas phase.[1] The trans imino tautomer is noted to be more stable than the cis imino form by 2.76 kcal/mol.[1]
Transition State and Energy Barrier
The same computational study calculated the energy barrier for the proton transfer from the amino to the imino form. The activation energy for this process was determined to be 44.81 kcal/mol, indicating a high energy barrier for the tautomerization process.[1]
Table 2: Calculated Activation Energy for Tautomerization
| Process | Computational Method | Activation Energy (kcal/mol) |
| Amino to Imino Proton Transfer | B3LYP/6-311++G(d,p) | 44.81 |
Data for 2-amino-4-methylpyridine.[1]
The following diagram illustrates the tautomeric equilibrium and the high energy barrier for the interconversion.
Caption: Tautomeric equilibrium of 2-amino-4,6-dimethylpyrimidine.
Experimental Evidence and Methodologies
Direct experimental quantification of the tautomeric equilibrium for 2-amino-4,6-dimethylpyrimidine is challenging. However, various spectroscopic techniques provide qualitative and indirect evidence supporting the predominance of the amino tautomer.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating molecular structure. The presence of characteristic bands for the amino group (-NH₂) and the absence or very low intensity of bands corresponding to the imino group (=NH) can indicate the dominant tautomeric form.
Experimental Protocol: FT-IR and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR analysis, the pure compound of 2-amino-4,6-dimethylpyrimidine is mixed with KBr powder and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.
-
Instrumentation:
-
FT-IR: A Bruker IFS 66V model FT-IR spectrometer can be used, with a globar and mercury arc sources and KBr beam splitters. The spectrum is typically recorded in the 4000-400 cm⁻¹ region.
-
FT-Raman: A Bruker IFS 66V model interferometer equipped with an FRA-106 FT-Raman accessory is suitable. The spectrum is recorded in the Stokes region (4000-100 cm⁻¹) using a 1064 nm Nd:YAG laser for excitation at 200 mW power.
-
-
Data Analysis: The observed vibrational frequencies are assigned to specific vibrational modes (e.g., N-H stretching, NH₂ scissoring) to confirm the presence of the amino group.
A study on 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, noted that while X-ray data showed a specific tautomer, the IR spectrum suggested the presence of small amounts of another tautomer in the crystal.[2] This highlights the sensitivity of IR spectroscopy in detecting minor tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for studying tautomerism in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between tautomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Analysis: The presence of a single set of signals corresponding to the amino tautomer indicates its predominance. The appearance of a minor set of signals could indicate the presence of the imino tautomer. The ratio of the tautomers can be determined by integrating the respective signals.
In a study of an avobenzone (B1665848) derivative containing a 2-aminopyrimidine (B69317) moiety, ¹H NMR in DMSO indicated the presence of minor peaks corresponding to the imino tautomer, with a ratio of amino to imino form of 94:6.[3] While not the exact molecule of interest, this provides strong experimental evidence for the overwhelming preference for the amino tautomer in a similar chemical environment.
The following workflow illustrates the process of investigating tautomerism using combined computational and experimental approaches.
Caption: Workflow for the study of tautomerism.
Signaling Pathways and Logical Relationships
The tautomeric state of a molecule like 2-amino-4,6-dimethylpyrimidine can significantly influence its biological activity by altering its hydrogen bonding capabilities, which are crucial for receptor binding and enzyme inhibition. The amino tautomer presents two hydrogen bond donors and one acceptor (the ring nitrogen), while the imino tautomer has one hydrogen bond donor and two acceptors. This difference can dictate the molecule's interaction within a biological signaling pathway.
The logical relationship for predicting the dominant tautomer can be summarized as follows:
Caption: Factors favoring the amino tautomer.
Conclusion
Based on a synthesis of computational data from analogous compounds and qualitative experimental evidence from related molecules, it can be concluded that 2-amino-4,6-dimethylpyrimidine exists predominantly in the amino tautomeric form. The high energy barrier for proton transfer further supports the stability of the amino tautomer. For researchers in drug development, it is critical to consider the amino form as the primary species in biological systems. Future experimental studies focusing on quantifying the tautomeric equilibrium in various solvents would provide a more complete picture of the behavior of this important molecule.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 2-amino-4,6-dimethylpyrimidine: A Technical Guide
Introduction: 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) is a heterocyclic compound of significant interest due to the pyrimidine (B1678525) core's prevalence in biologically important molecules, including nucleic acids and various chemotherapeutic agents. A comprehensive understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for applications in drug design and materials science. Quantum chemical calculations provide a powerful, non-experimental method to elucidate these properties at the atomic level, offering insights that complement and guide experimental research. This technical guide details the theoretical framework, computational methodologies, and resulting data from quantum chemical studies on ADMP.
Methodologies: A Hybrid Theoretical and Experimental Approach
The analysis of 2-amino-4,6-dimethylpyrimidine typically involves a synergistic approach, combining computational modeling with experimental spectroscopic verification.
Computational Protocols
Quantum chemical calculations for ADMP are predominantly performed using Density Functional Theory (DFT).[1] This method offers a favorable balance between computational cost and accuracy for molecules of this size.
-
Software: The Gaussian 09 software package is a commonly cited platform for these computations.[2]
-
Functional and Basis Sets: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for geometry optimization and vibrational frequency calculations.[1] To ensure high accuracy, extended basis sets such as 6-31+G, 6-311++G, and 6-311++G(d,p) are utilized.[1][2]
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The optimized geometrical parameters are then typically compared with experimental data, often showing good agreement.[1]
-
Vibrational Analysis: Following optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. These theoretical spectra are crucial for the assignment of vibrational modes observed in experimental spectra.[1]
-
Electronic Properties: Key electronic properties are determined through further analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand chemical reactivity and electronic transitions.[3][4] The molecular electrostatic potential (MEP) is mapped to identify sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is used to investigate intramolecular charge transfer and hyperconjugative interactions.[4]
Experimental Protocols
Experimental data provides the basis for validating the results of quantum chemical calculations.
-
Sample Preparation: For spectroscopic analysis, high-purity, spectroscopic grade 2-amino-4,6-dimethylpyrimidine is used as obtained from commercial suppliers like Lancaster Chemical Company or Aldrich.[5]
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is typically recorded in the 4000–400 cm⁻¹ range. The solid-phase spectrum is often measured using the KBr pellet technique on a spectrometer such as the Bruker IFS 66V model.[2]
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ or 4000-100 cm⁻¹ range.[1] An interferometer, like the Bruker IFS 66V model equipped with an FRA-106 accessory, is used with a Nd:YAG laser for excitation at 1064 nm.[2]
Data Presentation and Analysis
The combination of computational and experimental methods yields a wealth of quantitative data that characterizes the molecule.
Molecular Geometry
DFT calculations provide optimized bond lengths and angles. Studies consistently report that the geometrical parameters obtained via the B3LYP method are in good agreement with available experimental data from X-ray diffraction studies.[1] The molecule is assumed to have C_s point group symmetry and is largely planar.
Table 1: Selected Optimized Geometrical Parameters (B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | Value | C6-N1-C2 | Value |
| C2-N3 | Value | N1-C2-N3 | Value |
| N3-C4 | Value | C2-N3-C4 | Value |
| C4-C5 | Value | N3-C4-C5 | Value |
| C5-C6 | Value | C4-C5-C6 | Value |
| C6-N1 | Value | C5-C6-N1 | Value |
| C2-N7 | Value | N1-C2-N7 | Value |
| C4-C8 | Value | N3-C4-C8 | Value |
| C6-C11 | Value | N1-C6-C11 | Value |
(Note: Specific calculated values are dependent on the exact basis set used. The table structure represents typical output from such a study.)
Vibrational Analysis
The vibrational modes of ADMP involve contributions from the pyrimidine ring, the amino group, and the methyl groups. A complete assignment of the 48 fundamental modes of vibration is made based on the potential energy distribution (PED) derived from normal coordinate analysis (NCA).[1] The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman spectra.[1][6]
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| NH₂ Asymmetric Stretch | ~3400-3500 | ~3400-3500 | Value |
| NH₂ Symmetric Stretch | ~3300-3400 | ~3300-3400 | Value |
| CH₃ Asymmetric Stretch | ~2950-3000 | ~2950-3000 | Value |
| CH₃ Symmetric Stretch | ~2850-2900 | ~2850-2900 | Value |
| Ring C=N, C=C Stretch | ~1550-1650 | ~1550-1650 | Value |
| NH₂ Scissoring | ~1600-1650 | ~1600-1650 | Value |
| Ring Breathing | ~990 | ~990 | Value |
(Note: Values are approximate ranges typical for these functional groups. Specific assignments are detailed in dedicated spectroscopic studies.)
Electronic Properties and Reactivity
The electronic structure of ADMP dictates its reactivity and potential for intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is distributed over the amino group and the pyrimidine ring, indicating these are the primary sites for electron donation. The LUMO is primarily located over the pyrimidine ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity.[6][7] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution. For ADMP, the most negative regions (electron-rich, susceptible to electrophilic attack) are located around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons.[8] The region around the amino group's hydrogen atoms is positive (electron-poor), making it a site for nucleophilic attack. The MEP is invaluable for understanding hydrogen bonding and other non-covalent interactions.[8]
Table 3: Calculated Electronic Properties
| Property | Value (a.u.) | Value (eV) |
|---|---|---|
| HOMO Energy | Value | Value |
| LUMO Energy | Value | Value |
| HOMO-LUMO Gap | Value | Value |
(Note: Values are dependent on the level of theory and basis set.)
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals.[9] Key interactions in ADMP include the delocalization of the nitrogen lone pair electrons (LP(N)) into the antibonding π* orbitals of the pyrimidine ring. This delocalization stabilizes the molecule and is a signature of resonance within the system. The stabilization energy, E(2), quantifies the strength of these donor-acceptor interactions.[4]
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions (NBO)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N7) | π* (N1-C6) | Value |
| LP (N7) | π* (C2-N3) | Value |
| LP (N1) | π* (C2-N3) | Value |
| LP (N3) | π* (C4-C5) | Value |
(Note: This table illustrates the type of data obtained from an NBO analysis. LP denotes a lone pair.)
Visualizations
Diagrams are essential for conceptualizing the computational workflows and the relationships between molecular properties.
Caption: A flowchart illustrating the typical computational workflow.
Caption: Relationship between theoretical calculations and experimental validation.
Caption: Visualization of a key intramolecular charge transfer interaction.
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional, provide a robust and reliable framework for investigating the molecular properties of 2-amino-4,6-dimethylpyrimidine. These theoretical studies yield detailed information on molecular geometry, vibrational modes, and electronic structure, which are in strong agreement with experimental findings. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals offers profound insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This comprehensive computational characterization is invaluable for the rational design of new pyrimidine-based derivatives in medicinal chemistry and for predicting their behavior in various chemical environments.
References
- 1. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. PlumX [plu.mx]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjweb.com [irjweb.com]
- 8. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
Navigating the Solubility Landscape of 2-amino-4,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-4,6-dimethylpyrimidine (B23340) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its solubility in a range of organic solvents is a critical parameter that dictates its utility in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
While specific quantitative solubility data for 2-amino-4,6-dimethylpyrimidine across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and provides a robust framework for its experimental determination.
Qualitative Solubility Profile
Based on available literature, 2-amino-4,6-dimethylpyrimidine exhibits the following general solubility characteristics:
| Solvent Class | General Solubility | Source(s) |
| Water | Sparingly soluble to soluble | [1] |
| Alcohols | Moderately soluble in ethanol; slightly soluble in alcohol | [1] |
| Amides | Moderately soluble in dimethylformamide (DMF) | [1] |
| Chlorinated Solvents | Slightly soluble in chloroform | |
| Sulfoxides | Slightly soluble in dimethyl sulfoxide (B87167) (DMSO) |
It is important to note that these are qualitative descriptions. The actual solubility can be significantly influenced by factors such as temperature, the presence of impurities, and the polymorphic form of the solid. For precise applications, experimental determination of solubility is paramount.
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for the quantitative determination of the solubility of 2-amino-4,6-dimethylpyrimidine in organic solvents. These protocols are based on established methods for similar pyrimidine (B1678525) derivatives.
Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis
This method is a reliable and straightforward technique for determining equilibrium solubility.
Materials and Equipment:
-
2-amino-4,6-dimethylpyrimidine (of known purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator shaker
-
Analytical balance (accurate to ±0.1 mg)
-
Sealed glass vials (e.g., screw-cap vials with PTFE septa)
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically resistant, with a pore size of 0.45 µm or smaller)
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of 2-amino-4,6-dimethylpyrimidine to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Allow the mixture to equilibrate for a predetermined period (typically 24-72 hours) with continuous agitation to ensure thorough mixing. The equilibration time should be established experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment to avoid precipitation). Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Gravimetric Analysis: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause decomposition of the solute.
-
Data Calculation: Once the solvent is completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute. The solubility can then be calculated in various units (e.g., g/100 mL, mole fraction).
Isothermal Equilibrium Method followed by HPLC Analysis
This method is particularly useful for lower solubility compounds or when a more sensitive and specific quantification method is required.
Materials and Equipment:
-
Same as for the gravimetric method.
-
High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis).
-
A suitable HPLC column (e.g., C18 reversed-phase).
-
Mobile phase solvents.
-
Volumetric flasks and pipettes for standard solution preparation.
Procedure:
-
Equilibration and Sampling: Follow steps 1-5 of the gravimetric method.
-
Sample Preparation for HPLC: Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Method Development: Develop an HPLC method capable of separating 2-amino-4,6-dimethylpyrimidine from any potential impurities. This includes selecting an appropriate column, mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifier like formic acid), flow rate, and detection wavelength.
-
Calibration: Prepare a series of standard solutions of 2-amino-4,6-dimethylpyrimidine of known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.
-
-
Data Calculation: Using the calibration curve, determine the concentration of 2-amino-4,6-dimethylpyrimidine in the diluted sample. Back-calculate the concentration in the original saturated solution to determine the solubility.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A generalized workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
Understanding the solubility of 2-amino-4,6-dimethylpyrimidine is fundamental for its effective use in research and development. While quantitative data remains scarce in the public domain, the qualitative information and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers. The application of the described methodologies will enable the generation of precise and reliable solubility data, which is essential for process optimization, formulation design, and ensuring the successful application of this versatile chemical intermediate. It is recommended that for any critical application, the solubility be determined experimentally under the specific conditions of use.
References
In-Depth Technical Guide on the Thermal Stability and Decomposition of 2-amino-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-amino-4,6-dimethylpyrimidine (B23340). The information is compiled from available safety data and analogous scientific literature, offering insights into its behavior under thermal stress. This document is intended to support research, development, and handling of this compound in a scientific and industrial setting.
Introduction
2-amino-4,6-dimethylpyrimidine is a substituted pyrimidine (B1678525) that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its thermal properties is paramount for ensuring safety, optimizing manufacturing processes, and determining its shelf-life and storage conditions. This guide details its known thermal behavior, including stability limits, decomposition products, and standard methodologies for its thermal analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-amino-4,6-dimethylpyrimidine is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N₃ | [1][2] |
| Molecular Weight | 123.16 g/mol | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 150-154 °C | [2] |
| General Stability | Stable under normal conditions. | [1] |
| Incompatibilities | Strong oxidizing agents. | [1] |
Thermal Stability and Decomposition Analysis
While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for pure 2-amino-4,6-dimethylpyrimidine is limited, the expected thermal behavior can be inferred from safety data sheets and studies on analogous compounds.
Thermal Stability: The compound is generally stable under standard ambient conditions.[1] Studies on co-crystals containing 2-amino-4,6-dimethylpyrimidine suggest that significant thermal events begin to occur at temperatures above 140-150 °C, which is in line with its melting point.
Decomposition Pathway: Upon heating to decomposition, 2-amino-4,6-dimethylpyrimidine is expected to break down, releasing hazardous gases. The primary decomposition products are anticipated to be:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
The decomposition is likely a multi-stage process, beginning with the loss of the amino group and subsequent fragmentation of the pyrimidine ring.
Quantitative Thermal Analysis Data
The following table summarizes the expected quantitative data from TGA and DSC analyses based on typical behavior for similar organic compounds. Note: These are representative values and should be confirmed by experimental analysis.
| Parameter | Expected Value/Range | Method | Description |
| Melting Point (Tₘ) | 150-154 °C | DSC | Endothermic event corresponding to the solid-to-liquid phase transition. |
| Heat of Fusion (ΔHբ) | Data not available | DSC | Energy required to melt the solid. |
| Onset of Decomposition (Tₒ) | > 160 °C | TGA | Temperature at which significant mass loss begins. |
| Major Decomposition Step(s) | 1-2 steps | TGA | Regions of rapid mass loss corresponding to the primary decomposition events. |
| Residual Mass @ 600 °C | < 5% | TGA | Remaining inorganic ash or char after complete decomposition in an inert atmosphere. |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal properties of 2-amino-4,6-dimethylpyrimidine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For a detailed analysis of decomposition products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred method.
Simultaneous Thermal Analysis (TGA-DSC)
This technique provides simultaneous information on mass change (TGA) and heat flow (DSC) as a function of temperature.
Objective: To determine the melting point, heat of fusion, onset of decomposition, and mass loss profile.
Methodology:
-
Sample Preparation: A small amount of the 2-amino-4,6-dimethylpyrimidine sample (typically 3-5 mg) is accurately weighed into an aluminum or ceramic crucible.
-
Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) is used.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of approximately 600 °C.
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed. The onset temperatures of melting and decomposition are determined, along with the percentage of mass loss at different stages.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to identify the specific chemical compounds released during thermal decomposition.
Objective: To identify the volatile and semi-volatile decomposition products.
Methodology:
-
Sample Preparation: A microgram-scale amount of the sample is placed in a pyrolysis tube.
-
Instrumentation: A pyrolysis unit is coupled to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a set temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (Helium).
-
GC Separation: The resulting pyrolysate is swept into the GC column, where the components are separated based on their boiling points and affinity for the stationary phase.
-
MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint for identification.
-
-
Data Analysis: The detected compounds are identified by comparing their mass spectra to a reference library (e.g., NIST).
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of 2-amino-4,6-dimethylpyrimidine.
Caption: Workflow for the thermal analysis of 2-amino-4,6-dimethylpyrimidine.
Conceptual Decomposition Pathway
This diagram outlines a plausible, high-level decomposition pathway for 2-amino-4,6-dimethylpyrimidine under thermal stress.
Caption: Conceptual pathway for the thermal decomposition of the compound.
Conclusion
2-amino-4,6-dimethylpyrimidine is a thermally stable solid up to its melting point of approximately 150-154 °C, after which decomposition begins. The decomposition process is expected to be complex, yielding nitrogen oxides, carbon monoxide, and carbon dioxide as the primary hazardous products. For precise quantitative data and a detailed understanding of its decomposition kinetics and byproducts, it is essential to perform the experimental procedures outlined in this guide, namely Simultaneous Thermal Analysis (TGA-DSC) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). The information provided herein serves as a foundational guide for professionals working with this compound, emphasizing the need for empirical analysis to ensure safe and optimized handling and processing.
References
An In-depth Technical Guide to the FT-IR and Raman Spectroscopic Analysis of 2-amino-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of 2-amino-4,6-dimethylpyrimidine (B23340), a molecule of significant interest in medicinal chemistry. Pyrimidine (B1678525) derivatives are core structures in many biologically active compounds, and a thorough understanding of their vibrational properties is crucial for structural elucidation, quality control, and the study of molecular interactions.[1][2] This document outlines the experimental protocols for acquiring FT-IR and Raman spectra, presents a detailed assignment of the vibrational modes based on experimental and theoretical data, and illustrates the analytical workflow.
Introduction to the Vibrational Spectroscopy of 2-amino-4,6-dimethylpyrimidine
2-amino-4,6-dimethylpyrimidine (ADMP) is a substituted pyrimidine with applications in the development of chemotherapeutic agents. Vibrational spectroscopy, comprising FT-IR and Raman techniques, offers a powerful, non-destructive method for probing the molecular structure of such compounds. These two techniques are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light that results from vibrations inducing a change in the molecule's polarizability. A combined analysis provides a more complete vibrational profile of the molecule.[3]
The molecular structure of 2-amino-4,6-dimethylpyrimidine is assumed to have C_s point group symmetry. This results in 48 fundamental vibrational modes, which are distributed into 33 in-plane (A') and 15 out-of-plane (A'') vibrations.
Experimental Protocols
Detailed methodologies are critical for reproducible spectroscopic analysis. The following protocols are based on established research for the analysis of solid-phase 2-amino-4,6-dimethylpyrimidine.[4]
Sample Preparation
The pure chemical of 2-amino-4,6-dimethylpyrimidine is used as obtained from a commercial supplier (e.g., Lancaster Chemical Company) without further purification.
-
For FT-IR Spectroscopy: The sample is prepared using the KBr (potassium bromide) pellet technique. A small amount of the compound is intimately mixed with spectroscopic grade KBr powder and pressed into a thin, transparent pellet.
-
For FT-Raman Spectroscopy: The solid powder sample is used directly without any specific preparation.
FT-IR Spectroscopy
The FT-IR spectrum is recorded to analyze the infrared absorption characteristics of the molecule.
-
Instrument: A Bruker IFS 66V model FT-IR spectrometer is typically used.
-
Spectral Range: The spectrum is recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.[4]
-
Light Source: A globar source is used for the infrared radiation.
-
Beam Splitter: A KBr beam splitter is employed.
FT-Raman Spectroscopy
The FT-Raman spectrum provides complementary information on the vibrational modes.
-
Instrument: A Bruker IFS 66V model interferometer equipped with an FRA-106 FT-Raman accessory is utilized.
-
Spectral Range: The spectrum is recorded in the Stokes region, from 3500 cm⁻¹ to 50 cm⁻¹.[4]
-
Excitation Source: A 1064 nm line from a Nd:YAG laser is used for excitation.
-
Laser Power: The laser is operated at a power of 200 mW.
Computational Analysis: Density Functional Theory (DFT)
To aid in the assignment of the experimental vibrational frequencies, quantum chemical calculations are performed. Density Functional Theory (DFT), specifically using the Becke 3-Lee-Yang-Parr (B3LYP) hybrid functional with basis sets such as 6-31+G and 6-311++G, has been shown to provide optimized geometrical parameters that are in good agreement with experimental data for this molecule.[4] These calculations yield theoretical vibrational frequencies and intensities for both infrared and Raman spectra, which are crucial for a complete and accurate assignment of the observed bands.[4]
Spectroscopic Data and Vibrational Mode Assignments
The following table summarizes the observed FT-IR and FT-Raman bands and their corresponding vibrational assignments for 2-amino-4,6-dimethylpyrimidine. The assignments are based on a combination of experimental data and theoretical calculations from normal coordinate analysis (NCA) and DFT.[4]
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3475 | 3473 | NH₂ Asymmetric Stretching |
| 3320 | 3318 | NH₂ Symmetric Stretching |
| 3075 | 3078 | C-H Stretching (Ring) |
| 2975 | 2970 | C-H Asymmetric Stretching (Methyl Group) |
| 2925 | 2920 | C-H Symmetric Stretching (Methyl Group) |
| 1645 | 1640 | NH₂ Scissoring |
| 1590 | 1588 | C=C Stretching (Ring) |
| 1550 | 1545 | C=N Stretching (Ring) |
| 1470 | 1465 | CH₃ Asymmetric Deformation |
| 1430 | 1425 | Ring Stretching |
| 1380 | 1375 | CH₃ Symmetric Deformation |
| 1240 | 1235 | C-NH₂ Stretching |
| 1170 | 1165 | C-CH₃ In-plane Bending |
| 1040 | 1035 | CH₃ Rocking |
| 980 | 975 | Ring Breathing Mode |
| 840 | 835 | C-H Out-of-plane Bending (Ring) |
| 760 | 755 | Ring Out-of-plane Deformation |
| 540 | 535 | C-C-C In-plane Bending |
| 420 | 415 | C-CH₃ Out-of-plane Bending |
Note: The frequencies listed are approximate and may vary slightly between different studies. The assignments are based on the primary potential energy distribution.
Experimental and Analytical Workflow
The logical flow from sample acquisition to final data interpretation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.
Caption: Workflow for the spectroscopic analysis of 2-amino-4,6-dimethylpyrimidine.
Conclusion
The combined use of FT-IR and Raman spectroscopy, supported by theoretical DFT calculations, provides a robust framework for the comprehensive vibrational analysis of 2-amino-4,6-dimethylpyrimidine. This guide has detailed the experimental protocols necessary for acquiring high-quality spectra and presented a consolidated table of vibrational mode assignments. The methodologies and data herein serve as a valuable resource for researchers and professionals in drug development and materials science, facilitating the structural characterization and quality assessment of this important pyrimidine derivative.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydrogen Bonding Patterns in 2-amino-4,6-dimethylpyrimidine Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrogen bonding patterns observed in co-crystals of 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP). ADMP is a versatile molecule that serves as a valuable component in the field of crystal engineering and drug development due to its robust hydrogen bonding capabilities. This document summarizes key quantitative crystallographic data, details experimental protocols for co-crystal synthesis and analysis, and visualizes the supramolecular synthons that govern the formation of these multi-component crystalline solids.
Core Hydrogen Bonding Motifs in ADMP Co-crystals
2-Amino-4,6-dimethylpyrimidine is a heterocyclic compound featuring a 2-aminopyrimidine (B69317) core. This structural motif provides distinct hydrogen bond donor and acceptor sites, making it an excellent candidate for forming co-crystals with a variety of molecules, most notably carboxylic acids, phenols, and other organic compounds with hydrogen bonding functionalities.
The primary hydrogen bonding interactions in ADMP co-crystals are governed by the formation of predictable supramolecular synthons. The most prevalent of these is the R²₂(8) ring motif . This motif is observed in two principal forms:
-
Heterosynthon: This involves the interaction between the 2-amino group of ADMP and a hydrogen bond donor/acceptor group on the co-former molecule. In the case of carboxylic acid co-formers, a robust R²₂(8) heterosynthon is formed through N-H···O and O-H···N hydrogen bonds between the aminopyrimidine ring and the carboxylic acid group.
-
Homosynthon: This motif arises from the self-assembly of two ADMP molecules. A pair of N-H···N hydrogen bonds links the amino group of one ADMP molecule to the ring nitrogen of a second, centrosymmetrically related ADMP molecule, also forming an R²₂(8) ring.
The interplay of these synthons, along with other weaker interactions such as C-H···O and π-π stacking, dictates the overall crystal packing and resulting physicochemical properties of the co-crystal.
Quantitative Crystallographic and Hydrogen Bonding Data
The following tables summarize the key crystallographic and hydrogen bond geometry data for several reported co-crystals of 2-amino-4,6-dimethylpyrimidine. This data is essential for understanding the precise three-dimensional arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions.
Table 1: Crystallographic Data for Selected ADMP Co-crystals
| Co-former | Stoichiometry (ADMP:Co-former) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Sorbic Acid | 1:1 | Triclinic | P-1 | 7.8441(6) | 9.9413(8) | 10.2846(13) | 112.058(7) | 98.333(8) | 111.306(5) | 654.69(13) | 2 |
| 4-Hydroxybenzoic Acid | 1:1 | Monoclinic | Cc | 9.0693(3) | 11.1141(4) | 12.6080(5) | 90 | 102.916(2) | 90 | 1238.70(8) | 4 |
| Terephthalic Acid | 2:1 | Monoclinic | P2₁/n | - | - | - | - | - | - | 996.01(9) | 2 |
| 4-Nitrophenol (B140041) | 1:1 | - | - | - | - | - | - | - | - | - | - |
Data for terephthalic acid and 4-nitrophenol co-crystals is partially available in the searched literature.
Table 2: Hydrogen Bond Geometry for Selected ADMP Co-crystals
Co-crystal: ADMP - Sorbic Acid (1:1) [1][2]
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Synthon Type |
| N2—H2A···O1 | 0.86 | 2.05 | 2.903(3) | 173 | R²₂(8) Heterosynthon |
| O2—H2O···N1 | 0.82 | 1.87 | 2.683(3) | 171 | R²₂(8) Heterosynthon |
| N2—H2B···N3ⁱ | 0.86 | 2.20 | 3.056(3) | 174 | R²₂(8) Homosynthon |
(Symmetry code: (i) -x, -y+1, -z+1)
Co-crystal: ADMP - 4-Hydroxybenzoic Acid (1:1)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Synthon Type |
| N2—H2A···O3 | - | - | 2.959(3) | - | R²₂(8) Heterosynthon |
| O2—H2O···N1 | - | - | 2.673(3) | - | R²₂(8) Heterosynthon |
| O1—H1O···O2ⁱⁱ | - | - | 2.709(3) | - | Catemeric Chain |
(Symmetry code: (ii) x, -y+1, z-1/2)
Co-crystal: ADMP - Terephthalic Acid (2:1)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Synthon Type |
| N2—H2B···O2 | 0.86 | 2.02 | 2.865(2) | 167.3 | R²₂(8) Heterosynthon |
| O1—H1O···N1 | 0.82 | 1.82 | 2.636(2) | 171.4 | R²₂(8) Heterosynthon |
| N2—H2A···N3ⁱⁱⁱ | 0.86 | 2.15 | 3.001(2) | 171.1 | R²₂(8) Homosynthon |
(Symmetry code: (iii) -x+1, -y+1, -z+1)
Experimental Protocols
Co-crystal Synthesis
The synthesis of ADMP co-crystals is typically achieved through solution-based crystallization or solid-state grinding methods.
Method 1: Slow Evaporation from Solution
This is the most common method for obtaining single crystals suitable for X-ray diffraction.
-
Molar Ratio Preparation: Accurately weigh equimolar amounts (or the desired stoichiometric ratio) of 2-amino-4,6-dimethylpyrimidine and the chosen co-former.
-
Dissolution: Dissolve the weighed solids in a suitable solvent or solvent mixture with gentle heating and stirring. Common solvents include methanol (B129727), ethanol, and water. For example, in the synthesis of the ADMP-sorbic acid co-crystal, hot aqueous solutions of the two components were mixed.[1] For the ADMP-4-hydroxybenzoic acid co-crystal, hot methanol solutions were used.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. To promote slow crystal growth, the container can be loosely covered to allow for gradual evaporation of the solvent.
-
Isolation: High-quality, single crystals suitable for X-ray diffraction are typically harvested after several days to a week. The crystals are then separated from the mother liquor by filtration and washed with a small amount of cold solvent.
-
Drying: The isolated crystals are dried under ambient conditions or in a desiccator.
Method 2: Solid-State Grinding
This method is often used for screening for co-crystal formation and can sometimes yield a microcrystalline powder suitable for powder X-ray diffraction.
-
Molar Ratio Preparation: Combine stoichiometric amounts of ADMP and the co-former in a mortar.
-
Grinding: Grind the mixture using a pestle for a specified period, typically 15-30 minutes. A few drops of a solvent (liquid-assisted grinding) can be added to facilitate the co-crystal formation.
-
Analysis: The resulting powder is then analyzed, typically by powder X-ray diffraction (PXRD), to confirm the formation of a new crystalline phase.
Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of co-crystals at the atomic level.
-
Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm and free of visible defects, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a small amount of inert oil or epoxy.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonds. This data is then analyzed to identify the supramolecular synthons and overall packing arrangement. Software such as SHELX, Olex2, or Mercury is commonly used for structure solution, refinement, and visualization.
Visualization of Hydrogen Bonding Patterns
The following diagrams, generated using the DOT language, illustrate the key hydrogen bonding motifs in ADMP co-crystals.
Caption: R²₂(8) heterosynthon between ADMP and a carboxylic acid.
Caption: R²₂(8) homosynthon formed by two ADMP molecules.
Caption: Experimental workflow for ADMP co-crystal development.
Conclusion
The co-crystallization of 2-amino-4,6-dimethylpyrimidine is a robust strategy for the design of novel solid forms with tailored properties. The prevalence and predictability of the R²₂(8) heterosynthon with carboxylic acids and the R²₂(8) homosynthon between ADMP molecules provide a solid foundation for crystal engineering. The quantitative data and experimental protocols presented in this guide offer valuable insights for researchers in the fields of materials science and pharmaceutical development, facilitating the rational design and synthesis of new co-crystals with desired structural and functional attributes. Further exploration of co-crystals with a wider range of co-formers, including amides and phenols, will continue to expand the understanding and application of ADMP in supramolecular chemistry.
References
Methodological & Application
Synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine and acetylacetone
Application Notes: Synthesis and Utility of 2-Amino-4,6-dimethylpyrimidine (B23340)
Introduction
2-Amino-4,6-dimethylpyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate and foundational building block in the synthesis of a wide range of bioactive molecules.[1][2] Its pyrimidine (B1678525) core is a key structural motif found in nucleic acids, making its derivatives of significant interest in medicinal chemistry and drug discovery.[3] This compound is particularly vital in the development of pharmaceuticals, including antiviral and anticancer agents, and in the formulation of agrochemicals such as herbicides and pesticides.[1][4] The strategic placement of the amino and methyl groups on the pyrimidine ring enhances its reactivity and allows for diverse chemical modifications, leading to compounds with improved efficacy and selectivity.[1]
Mechanism Overview
The synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine (B92328) and acetylacetone (B45752) is a classic condensation reaction.[5] Acetylacetone, a β-diketone, reacts with guanidine, which contains two nucleophilic amino groups and a central electrophilic carbon. The reaction proceeds in an aqueous alkaline medium, where a base like sodium carbonate is used to neutralize the acid released from the guanidine salt (e.g., guanidine hydrochloride or nitrate) and to facilitate the cyclization process.[6] The reaction forms a stable six-membered pyrimidine ring.
Applications in Research and Development
-
Pharmaceutical Synthesis : It is a principal intermediate for the manufacture of sulfonamides like Sulfamethazine.[6] Its derivatives have shown potential as anticonvulsant, antimicrobial, anti-inflammatory, and antitumor agents.[3]
-
Agrochemicals : The compound is used to synthesize herbicides, notably Sulfometuron-methyl, contributing to improved crop protection.[4] It is also a known environmental transformation product of the pesticide Pyrimethanil.[7]
-
Drug Discovery : The 2-amino-4,6-dimethylpyrimidine scaffold is explored for developing selective inhibitors for various biological targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4) in anti-hepatocellular carcinoma research.[8]
Experimental Protocols for the Synthesis of 2-Amino-4,6-dimethylpyrimidine
This section details two common laboratory-scale protocols for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Protocol 1: Sonochemical Synthesis
This method utilizes ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and high yields.
Methodology:
-
To a round-bottom flask suitable for sonochemical reactions, add guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol).[9]
-
Add 15 mL of water to the flask to act as the reaction medium.[9]
-
Place the reaction vessel in a hot water bath maintained at 60°C.[9]
-
Expose the contents of the flask to ultrasonic waves for a duration of 30 minutes.[9]
-
Upon completion, a solid product will have formed. Cool the mixture and treat it with a small amount of cold water.[9]
-
Filter the solid product through a Büchner funnel, wash with cold water, and suck dry.[9]
-
The resulting product is 2-amino-4,6-dimethylpyrimidine, which can be further purified by recrystallization if necessary.
Protocol 2: Conventional Thermal Synthesis
This is a traditional method involving heating the reaction mixture to achieve cyclocondensation.
Methodology:
-
Combine guanidine nitrate (B79036) (0.05 mol), acetylacetone (0.06 mol, 1.2 eq), and sodium carbonate (0.0375 mol, 0.75 eq) in a suitable reaction vessel.[10] Alternatively, guanidine hydrochloride can be used.[6]
-
Heat the slurry to 95°C with continuous stirring.[10] Maintain this temperature for 3 hours. Large crystals may form during this period.[6]
-
After the reaction period, cool the slurry to room temperature and then further cool to 10°C in an ice bath for 1 hour to maximize crystallization.[6]
-
Filter the crystalline product, wash the filter cake with a small amount of cold 2.5% brine solution, and suck it dry.[6]
-
Dry the final product at 50°C. A yield of over 88% can be achieved under these optimized conditions.[6][10]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the reaction conditions and outcomes for the described protocols, providing a clear comparison for researchers.
| Parameter | Protocol 1: Sonochemical | Protocol 2: Conventional Thermal |
| Guanidine Source | Guanidine Hydrochloride[9] | Guanidine Nitrate[10] |
| Base | Sodium Carbonate[9] | Sodium Carbonate[10] |
| Solvent | Water[9] | Water[10] |
| Molar Ratio | 1:1:1 (Guanidine:Diketone:Base)[9] | 1:1.2:0.75 (Guanidine:Diketone:Base)[10] |
| Temperature | 60°C[9] | 95°C[10] |
| Time | 0.5 hours[9] | 3 hours[10] |
| Yield | 75%[9] | 88.6%[10] |
Visualized Workflow and Characterization
The synthesis, purification, and analysis of 2-amino-4,6-dimethylpyrimidine follow a logical workflow, as depicted in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. Acetylacetone - Wikipedia [en.wikipedia.org]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
Protocol for the synthesis of sulfamethazine using 2-amino-4,6-dimethylpyrimidine
Application Notes: Synthesis of Sulfamethazine (B1682506)
Introduction
Sulfamethazine (also known as sulfadimidine) is a sulfonamide bacteriostatic antibiotic widely used in veterinary medicine to treat infections such as gastrointestinal and respiratory tract infections.[1][2] Its mechanism of action involves competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid in bacteria.[3][4][5] By blocking this pathway, sulfamethazine prevents bacterial growth and proliferation. This document provides a detailed protocol for the synthesis of sulfamethazine, starting from 2-amino-4,6-dimethylpyrimidine (B23340) and a protected sulfanilyl chloride derivative. The overall process involves a two-stage synthesis: the preparation of N-acetylsulfanilyl chloride, followed by its condensation with 2-amino-4,6-dimethylpyrimidine and subsequent deprotection to yield the final product.[4]
Reaction Pathway
The synthesis proceeds in two primary stages:
-
Preparation of N-acetylsulfanilyl chloride (ASC): Acetanilide (B955) is reacted with chlorosulfonic acid to produce the key intermediate, N-acetylsulfanilyl chloride. This protective acetyl group prevents unwanted side reactions with the amino group during the subsequent sulfonylation.
-
Synthesis of Sulfamethazine: The prepared N-acetylsulfanilyl chloride is then reacted with 2-amino-4,6-dimethylpyrimidine. The resulting intermediate is hydrolyzed, typically under basic conditions, to remove the acetyl group and yield sulfamethazine.[4]
Experimental Workflow
Caption: Workflow for the two-stage synthesis of Sulfamethazine.
Quantitative Data Summary
| Parameter | Stage 1: N-acetylsulfanilyl chloride | Stage 2: Sulfamethazine | Reference(s) |
| Starting Materials | Acetanilide, Chlorosulfonic acid | N-acetylsulfanilyl chloride, 2-amino-4,6-dimethylpyrimidine | [4][6][7] |
| Typical Yield | 77 - 82% (crude) | Not specified in results | [6][8] |
| Purity | >98% after recrystallization | 99.5% | [4][9] |
| Melting Point (°C) | 144 - 150°C | 196 - 197°C | [4][7][8] |
| Molecular Formula | C₈H₈ClNO₃S | C₁₂H₁₄N₄O₂S | [4][10] |
| Molecular Weight ( g/mol ) | 233.66 | 278.33 | [4][10] |
Experimental Protocols
Materials and Reagents
-
Acetanilide
-
Chlorosulfonic acid
-
2-amino-4,6-dimethylpyrimidine
-
Pyridine
-
Sodium Hydroxide (B78521) (for hydrolysis)
-
Hydrochloric Acid (for neutralization/precipitation)
-
Crushed Ice / Ice Water
-
Chloroform (B151607) (for recrystallization of intermediate)
Protocol 1: Synthesis of N-acetylsulfanilyl chloride (ASC)
This procedure is based on established methods for the chlorosulfonation of acetanilide.[6][7][8]
-
Setup: In a fume hood, equip a round-bottomed flask with a mechanical stirrer and a dropping funnel. Place the flask in a cooling bath (ice-water).
-
Reaction: Carefully add chlorosulfonic acid (approx. 2.5 molar equivalents to acetanilide) to the flask.[6] Begin stirring and slowly add dry, powdered acetanilide (1 equivalent) in portions, ensuring the temperature is maintained between 15-20°C.[6][8]
-
Heating: Once the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70°C for approximately 2 hours.[6][7] The reaction is complete when the evolution of hydrogen chloride gas ceases.[6]
-
Precipitation: Cool the syrupy reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to precipitate the product.[6][7] This step should be performed in a fume hood due to the decomposition of excess chlorosulfonic acid.
-
Isolation: Collect the white solid precipitate by suction filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to Congo Red.[8]
-
Drying and Purification: The crude product can be used directly for the next step or purified.[7] For purification, the crude solid can be recrystallized from chloroform to yield colorless crystals.[7] The purified product has a melting point of 149-150°C.[7] The yield of crude material is typically between 77-82%.[6][8]
CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All operations must be conducted in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Protocol 2: Synthesis of Sulfamethazine
This protocol describes the condensation of ASC with 2-amino-4,6-dimethylpyrimidine and subsequent hydrolysis.[1][4]
-
Condensation: Dissolve the crude or purified N-acetylsulfanilyl chloride in a suitable solvent such as a mixture of acetone and pyridine.[1] Add 2-amino-4,6-dimethylpyrimidine to the solution and stir the mixture. The reaction leads to the formation of N-acetylsulfamethazine.
-
Hydrolysis: After the condensation reaction is complete, add a solution of sodium hydroxide to the reaction mixture to hydrolyze the acetylamino group.[4] Heat the mixture as required to drive the hydrolysis to completion.
-
Neutralization and Precipitation: Cool the reaction mixture and carefully neutralize it with hydrochloric acid. Sulfamethazine will precipitate out of the solution as the pH is adjusted.
-
Isolation and Purification: Filter the precipitated solid and wash it with water. The crude sulfamethazine can be further purified by recrystallization.
-
Final Product: After drying, the final product is obtained as a white crystalline solid. A high-purity sample should exhibit a melting point of 196-197°C and a purity of approximately 99.5%.[4]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 4. 2-(4-Aminobenzenesulfonamido)-4,6-dimethylpyrimidine | 57-68-1 [chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. N-Acetylsulfanilyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. exsyncorp.com [exsyncorp.com]
Application Notes and Protocols for Biginelli-Like Reactions in the Synthesis of 2-Aminopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction, a classic multicomponent reaction, provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological interest. A key variation of this reaction involves the use of guanidine (B92328) and its derivatives in place of urea (B33335) or thiourea, leading to the synthesis of 2-aminodihydropyrimidines. These structures are of particular interest in medicinal chemistry due to the presence of the guanidinium (B1211019) group, which can engage in strong interactions with biological targets.
While the direct use of 2-amino-4,6-dimethylpyrimidine (B23340) as the nitrogen-containing component in a classical three-component Biginelli-like reaction is not extensively documented in scientific literature, the closely related reaction employing guanidine serves as a robust and versatile method for accessing analogous 2-aminopyrimidine (B69317) cores. This document provides detailed application notes and protocols for the synthesis of 2-aminodihydropyrimidines via a guanidine-based Biginelli-like reaction.
Reaction Principle
The Biginelli-like reaction with guanidine is a one-pot cyclocondensation of an aldehyde, an active methylene (B1212753) compound (such as a β-ketoester or a 1,3-diketone), and guanidine. This reaction can be catalyzed by acids or Lewis acids and is often accelerated by microwave irradiation. The resulting 2-aminodihydropyrimidine scaffold is a versatile platform for further chemical modifications in drug discovery programs.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines
This protocol is adapted from a general and efficient microwave-mediated Biginelli cyclocondensation of guanidine.[1][2]
Materials:
-
Aldehyde (aromatic, heteroaromatic, or aliphatic)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Guanidine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Microwave reactor vials
-
Standard laboratory glassware and purification equipment (filtration, recrystallization)
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), guanidine hydrochloride (2.0 mmol), and sodium bicarbonate (4.0 mmol).
-
Solvent Addition: Add ethanol (2.0 mL) to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes.
-
Work-up: After cooling the reaction to room temperature, add cold water to the mixture.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: The crude product can be purified by trituration or recrystallization from an appropriate solvent to yield the analytically pure 2-aminodihydropyrimidine.[2]
Quantitative Data
The following table summarizes representative yields for the microwave-assisted Biginelli-like synthesis of various 2-aminodihydropyrimidines, demonstrating the scope of the reaction with different aldehydes and β-dicarbonyl compounds.[2]
| Aldehyde | β-Dicarbonyl Compound | Product | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | 70 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | 91 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ethyl 2-amino-6-methyl-4-(p-tolyl)-1,4-dihydropyrimidine-5-carboxylate | 85 |
| 2-Naphthaldehyde | Ethyl acetoacetate | Ethyl 2-amino-6-methyl-4-(naphthalen-2-yl)-1,4-dihydropyrimidine-5-carboxylate | 82 |
| Benzaldehyde | Acetylacetone | 1-(2-Amino-6-methyl-4-phenyl-1,4-dihydropyrimidin-5-yl)ethan-1-one | 65 |
| 4-Chlorobenzaldehyde | Acetylacetone | 1-(2-Amino-4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidin-5-yl)ethan-1-one | 78 |
Visualizations
Experimental Workflow for Microwave-Assisted Biginelli-Like Reaction
Proposed Biginelli-Like Reaction Mechanism with Guanidine
Applications and Significance
The 2-aminodihydropyrimidine scaffold synthesized through this Biginelli-like reaction is a privileged structure in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including:
-
Cardiovascular agents: Certain derivatives act as calcium channel blockers and antihypertensive agents.[1]
-
Antibacterial and Antiviral agents: The guanidine moiety can contribute to antimicrobial properties.[1]
-
Anticancer agents: Dihydropyrimidine derivatives have shown potential as antineoplastic drugs.
The efficiency and versatility of the microwave-assisted protocol make it highly suitable for the rapid generation of compound libraries for high-throughput screening in drug discovery campaigns. The simple work-up and purification procedures further enhance its appeal for both academic and industrial research.[1][2]
References
Application Notes and Protocols: 2-Amino-4,6-dimethylpyrimidine as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dimethylpyrimidine (B23340) and its derivatives are versatile building blocks in the synthesis of a wide range of agrochemicals, particularly sulfonylurea herbicides and pyrimidine-based fungicides. The substituted pyrimidine (B1678525) moiety is a key pharmacophore in many commercially successful agrochemicals due to its ability to interact with specific biological targets in weeds and fungi. This document provides detailed application notes and experimental protocols for the synthesis of representative herbicidal and fungicidal compounds starting from 2-amino-4,6-dimethylpyrimidine or its close derivatives.
Herbicidal Applications: Synthesis of Sulfonylurea Herbicides
A crucial intermediate for a large class of sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine (B117758), which can be synthesized from 2-amino-4,6-dihydroxypyrimidine (B16511). This dihydroxy precursor is, in turn, accessible from guanidine (B92328) salts, demonstrating a potential synthetic pathway starting from precursors related to 2-amino-4,6-dimethylpyrimidine. Sulfonylurea herbicides are known for their high efficacy at low application rates and are widely used in modern agriculture.[1]
One of the most important sulfonylurea herbicides synthesized from this intermediate is bensulfuron-methyl.[1] The synthesis involves the condensation of 2-amino-4,6-dimethoxypyrimidine with a corresponding sulfonyl isocyanate.
Experimental Protocols
1. Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol is adapted from a method for synthesizing the dihydroxy precursor to 2-amino-4,6-dimethoxypyrimidine.
-
Reaction:
-
In a 500 mL four-necked flask, add 73.2 g of guanidine nitrate (B79036) and 64 g of diethyl malonate to 50 g of anhydrous methanol (B129727) and stir to form a homogeneous mixture.
-
Slowly add 360 g of liquid sodium methoxide (B1231860) to the mixture at 60°C over approximately 1 hour.
-
After the addition is complete, raise the temperature to 68°C and reflux the reaction mixture for 3.5 hours.
-
Recover the methanol by distillation, leaving a white solid.
-
Dissolve the white solid in water and filter to remove any insoluble materials.
-
Adjust the pH of the filtrate to 5-6 using a 0.1 mol/L HCl solution to precipitate the product.
-
Filter the precipitate, wash it multiple times with water, and dry under vacuum to yield 2-amino-4,6-dihydroxypyrimidine.[1]
-
2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine
-
Reaction:
-
In a 150 mL high-pressure autoclave, combine 25.4 g of 2-amino-4,6-dihydroxypyrimidine with 72 g of dimethyl carbonate and 0.4 g of NaOH as a catalyst.
-
Heat the mixture to 140°C and maintain for 8 hours.
-
After cooling to room temperature, filter the mixture to remove insoluble solids.
-
Distill the filtrate under reduced pressure (0.05 atm, 40°C) to obtain the crude product.
-
Recrystallize the crude product from hot ethyl acetate (B1210297) (70-90°C) to yield pure 2-amino-4,6-dimethoxypyrimidine.[1]
-
3. Synthesis of Bensulfuron-methyl
-
Reaction:
-
In a reaction vessel, dissolve 50 g of o-(methyl formate)benzyl sulfonamide and 35 g of bis(trichloromethyl) carbonate in 300 mL of xylene. Add 12 g of n-butyl isocyanate as a catalyst.
-
Heat the mixture to 80°C and then slowly raise the temperature to 120°C.
-
At 120°C, slowly add 7 g of trichloromethyl chloroformate and maintain the temperature for 2-3 hours to complete the esterification.
-
Remove the solvent and catalyst by vacuum distillation to obtain o-(methyl formate)benzyl sulfonyl isocyanate.
-
Dissolve the obtained sulfonyl isocyanate in 70 mL of toluene (B28343) and cool the solution to 40°C.
-
Add 31 g of 2-amino-4,6-dimethoxypyrimidine to the solution and heat the mixture to 70°C for 1 hour to perform the condensation reaction.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by centrifugation.
-
Dry the product in an oven to obtain bensulfuron-methyl.[2]
-
Quantitative Data Summary
| Step | Starting Materials | Reagents/Catalysts | Reaction Conditions | Product | Yield | Purity |
| 1 | Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol, HCl | 68°C, 3.5 h | 2-Amino-4,6-dihydroxypyrimidine | 96.3% | - |
| 2 | 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate, NaOH | 140°C, 8 h | 2-Amino-4,6-dimethoxypyrimidine | 28.6% | - |
| 3 | o-(methyl formate)benzyl sulfonamide, 2-Amino-4,6-dimethoxypyrimidine | Bis(trichloromethyl) carbonate, n-butyl isocyanate, Trichloromethyl chloroformate, Toluene | 70°C, 1 h | Bensulfuron-methyl | >90% | >97% |
Synthetic Pathway for Bensulfuron-methyl
Caption: Synthetic pathway of Bensulfuron-methyl.
Fungicidal Applications: Synthesis of Novel Pyrimidine Derivatives
The pyrimidine scaffold is also a core component of several important fungicides. Novel pyrimidine derivatives with potential fungicidal activity can be synthesized from 2-amino-4,6-dimethoxypyrimidine. These compounds are designed to inhibit the growth of various phytopathogenic fungi.
Experimental Protocol
1. Synthesis of 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine
This protocol describes the synthesis of a novel pyrimidine derivative with demonstrated antifungal activity.
-
Reaction:
-
In a suitable reaction flask, prepare a mixture of 0.31 g (2 mmol) of 2-amino-4,6-dimethoxypyrimidine and 0.34 g (2 mmol) of 2-chloro-5-(chloromethyl)thiazole in an appropriate solvent.
-
Follow the general procedure for the synthesis of similar compounds, which typically involves a base and may require heating.
-
After the reaction is complete, as monitored by a suitable technique (e.g., TLC), the product is isolated.
-
Purification is achieved by recrystallization to yield the final product as a white solid.[3][4]
-
Quantitative Data Summary
| Starting Materials | Reagents | Product | Yield | Melting Point |
| 2-Amino-4,6-dimethoxypyrimidine, 2-Chloro-5-(chloromethyl)thiazole | - | 2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidine | 33% | 155-157°C |
Synthetic Pathway for a Novel Pyrimidine Fungicide
Caption: Synthesis of a novel pyrimidine fungicide.
Conclusion
2-Amino-4,6-dimethylpyrimidine and its derivatives are valuable and versatile precursors for the synthesis of a diverse range of agrochemicals. The protocols and data presented here for the synthesis of a sulfonylurea herbicide and a novel pyrimidine fungicide highlight the importance of this chemical scaffold in the development of modern crop protection agents. These application notes provide a foundation for researchers and scientists in the field to explore and develop new and improved agrochemical products.
References
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 2-amino-4,6-dimethylpyrimidine in Medicinal Chemistry: A Detailed Overview
Introduction
2-amino-4,6-dimethylpyrimidine (B23340) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility make it a valuable building block for the design and development of a diverse range of therapeutic agents. This document provides a detailed overview of the applications of 2-amino-4,6-dimethylpyrimidine in medicinal chemistry, including its use in the development of kinase inhibitors, anti-inflammatory, antimicrobial, and antiviral agents, as well as adenosine (B11128) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource with detailed protocols and data to facilitate further research and application.
Kinase Inhibition
The 2-aminopyrimidine (B69317) core is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Derivatives of 2-amino-4,6-dimethylpyrimidine have been successfully developed as potent inhibitors of various kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Aberrant FGFR4 signaling is a known driver in the progression of certain cancers, such as hepatocellular carcinoma. Several potent and selective FGFR4 inhibitors have been developed using the 2-amino-4,6-dimethylpyrimidine scaffold.
Quantitative Data for FGFR4 Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50) | Reference |
| Compound 6o | FGFR4 | - | Hep3B | Potent anti-proliferative activity | [1] |
| BLU-9931 (Control) | FGFR4 | 3 | - | - | [1] |
| V4-015 | FGFR4 | 40 | MDA-MB-453 | Sub-micromolar | [2] |
Note: Specific IC50 values for Compound 6o were not explicitly provided in the source, but it was described as a potent and selective inhibitor.
ABL1 Kinase Inhibition
The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML). The 2-aminopyrimidine scaffold has been incorporated into inhibitors targeting the ABL1 kinase domain.
Quantitative Data for ABL1 Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cellular Activity (IC50) | Reference |
| Compound 1e | ABL1 | 3.35 ± 0.58 | K562 | 8.77 ± 0.55 µM | [3] |
| Imatinib (Control) | ABL1 | - | K562 | - | [3] |
Other Kinase Targets
Derivatives of 2-amino-4,6-dimethylpyrimidine have also shown inhibitory activity against other important kinase targets.
Quantitative Data for Other Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 8h | PLK4 | 0.0067 | [4] |
| 2-hydroxy-5-[4-(4-methoxyphehyl)-6-oxo-1,6-dihydropyrimidin-2-ylamino] benzoic acid | CK2 | 1.1 | [5] |
| Compound 6b | c-Met | 0.0357 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. Derivatives of 2-amino-4,6-dimethylpyrimidine have been investigated for their potential to modulate inflammatory pathways, primarily through the inhibition of nitric oxide (NO) production.
Quantitative Data for Nitric Oxide Inhibition
| Compound | IC50 (µM) for NO Inhibition | Reference |
| 5-fluoro-2-amino-4,6-dichloropyrimidine | 2 | [7] |
| Other 5-substituted 2-amino-4,6-dichloropyrimidines | 9 - 36 | [7] |
Antimicrobial and Antiviral Activity
The pyrimidine (B1678525) nucleus is a constituent of nucleic acids, making it an attractive scaffold for the development of antimicrobial and antiviral agents. While broad-spectrum activity for simple 2-amino-4,6-dimethylpyrimidine derivatives is not consistently reported, specific structural modifications have led to compounds with notable activity.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyrimidine derivatives. The activity is highly dependent on the specific substitutions on the pyrimidine ring.
Antiviral Activity
Derivatives of 2-aminopyrimidine have been investigated for their antiviral properties, particularly against influenza virus.
Antiviral Activity Data
| Compound Type | Virus | EC50 (µM) | Reference |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | [8] |
Adenosine Receptor Antagonism
Adenosine receptors, a class of G-protein coupled receptors (GPCRs), are involved in various physiological processes and are targets for conditions like Parkinson's disease. The 2-aminopyrimidine scaffold has been utilized to develop potent and selective adenosine receptor antagonists.
Quantitative Data for A3 Adenosine Receptor Antagonists
| Compound ID | Target Receptor | Ki (nM) | Selectivity | Reference |
| Compound 5m | A3 | 3.5 | High selectivity over A1, A2A, A2B | [9] |
Experimental Protocols
Synthesis of 2-amino-4,6-dimethylpyrimidine
A common and efficient method for the synthesis of 2-amino-4,6-dimethylpyrimidine involves the condensation of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium.[10][11]
Materials:
-
Guanidine hydrochloride or Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate or Sodium hydroxide
-
Water
Procedure:
-
To a round-bottom flask, add guanidine salt (1 equivalent), acetylacetone (1 equivalent), and sodium carbonate (1 equivalent) in water.
-
Heat the slurry to 95-100 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product can be isolated by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the IC50 of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., FGFR4, ABL1)
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of the kinase enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[12][13]
Cell-Based ABL1 Kinase Inhibition Assay (Cellular Phosphorylation Assay)
This protocol describes a method to assess the inhibition of BCR-ABL1 phosphorylation in a cellular context.[14][15]
Materials:
-
BCR-ABL1 positive cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-BCR-ABL1 antibody
-
Sandwich-ELISA kit or Western blot reagents
Procedure:
-
Seed K562 cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysate.
-
Quantify the level of phosphorylated BCR-ABL1 using a specific Sandwich-ELISA or by Western blotting with a phospho-specific antibody.
-
Determine the concentration-dependent inhibition of BCR-ABL1 phosphorylation and calculate the IC50 value.
Nitric Oxide (NO) Inhibitory Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][16]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 550 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways
Derivatives of 2-amino-4,6-dimethylpyrimidine exert their biological effects by modulating key signaling pathways. Below are representations of some of these pathways created using the DOT language.
References
- 1. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLK4 - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]
- 11. dovepress.com [dovepress.com]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Synthesis and Characterization of Metal Complexes with 2-Amino-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and characterization of metal complexes incorporating the ligand 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP). These complexes are of significant interest in medicinal inorganic chemistry due to their potential as therapeutic agents, exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2][3][4] The coordination of metal ions to pyrimidine-based ligands can enhance their biological efficacy.[2][5]
Synthesis of Metal Complexes with 2-Amino-4,6-dimethylpyrimidine
This section outlines the general protocol for the synthesis of metal complexes with 2-amino-4,6-dimethylpyrimidine. The following procedure is a representative example for the synthesis of a mixed ligand complex, which can be adapted for single ligand systems.[1]
Experimental Protocol: Synthesis of a Mixed Ligand Metal Complex
Materials:
-
Metal salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, CuCl₂·2H₂O)
-
2-amino-4,6-dimethylpyrimidine (ADMP)
-
Distilled water
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for solubility testing
Procedure:
-
Prepare an ethanolic solution of the chosen metal salt.
-
In a separate flask, dissolve 2-amino-4,6-dimethylpyrimidine and the second ligand in ethanol. For mixed ligand complexes, a 1:1:1 molar ratio of Metal:ADMP:Second Ligand is often used.[1] For single ligand complexes, a 1:2 metal-to-ligand ratio may be employed.[5]
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The resulting mixture is then refluxed for approximately 3 hours at 60 °C.[1]
-
Allow the reaction mixture to cool to room temperature.
-
The precipitated solid complex is collected by filtration.
-
Wash the precipitate with distilled water and ethanol to remove any unreacted starting materials.[1]
-
Dry the final product in a desiccator over anhydrous CaCl₂.
-
The resulting complexes are often stable in air and soluble in solvents like DMF and DMSO.[1]
Characterization of Metal Complexes
A comprehensive characterization of the synthesized complexes is crucial to confirm their structure and purity. The following are standard techniques and protocols.
Physicochemical Properties
Basic characterization involves determining the color, melting point, solubility, and molar conductance of the complexes. Molar conductance measurements in a solvent like DMSO can indicate whether the complex is an electrolyte or non-electrolyte.[1]
| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMSO | Nature |
| [Mn(L)(ADMPY)Cl₂] | 22.1 | Non-electrolytic[1] |
| [Co(L)(ADMPY)Cl₂] | 11.4 | Non-electrolytic[1] |
| [Cu(L)(ADMPY)Cl₂] | 18.5 | Non-electrolytic[1] |
| [Cr(L)(ADMPY)Cl₂]Cl | 28.2 | Non-electrolytic[1] |
| [Pd(L)(ADMPY)]Cl₂ | 20.7 | Non-electrolytic[1] |
| (L represents a Schiff base ligand, ADMPY represents 2-amino-4,6-dimethylpyrimidine) |
Spectroscopic Characterization
2.2.1. FT-IR Spectroscopy
FT-IR spectroscopy is used to identify the coordination sites of the ligand to the metal ion.
Protocol:
-
Record the FT-IR spectrum of the free 2-amino-4,6-dimethylpyrimidine ligand and the synthesized metal complexes.
-
Prepare samples as KBr pellets.
-
Scan in the range of 4000-400 cm⁻¹.
-
Compare the spectra of the ligand and the complexes. Shifts in the vibrational frequencies of the functional groups (e.g., amino group, pyrimidine (B1678525) ring nitrogens) indicate their involvement in coordination with the metal ion.[7]
Data Interpretation:
-
A shift in the N-H stretching vibrations of the amino group suggests its coordination to the metal ion.
-
Changes in the vibrational bands of the pyrimidine ring indicate the involvement of ring nitrogen atoms in complex formation.
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) (pyrimidine ring) |
| 2-amino-4,6-dimethylpyrimidine (Free Ligand) | ~3450, 3300 | ~1640 |
| Metal Complex (General) | Shifted to lower or higher frequencies | Shifted, indicating coordination |
2.2.2. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion.[1]
Protocol:
-
Dissolve the complex in a suitable solvent (e.g., DMSO) to prepare a dilute solution (e.g., 1 x 10⁻³ M).[1]
-
Record the UV-Vis spectrum in the range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
Data Interpretation:
-
Bands in the UV region are typically due to intra-ligand π→π* and n→π* transitions.
-
Bands in the visible region are often due to d-d electronic transitions of the metal ion, the positions of which are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[1][4]
| Metal Ion | Geometry | Typical d-d Transition Bands (nm) |
| Cu(II) | Octahedral / Distorted Octahedral | 600-900 |
| Co(II) | Octahedral | 450-550, 600-700 |
| Ni(II) | Octahedral | 400-450, 650-750, >800 |
| Mn(II) | Octahedral (high spin) | Very weak bands across the visible region |
2.2.3. ¹H NMR Spectroscopy
¹H NMR spectroscopy helps to further confirm the binding of the ligand to the metal ion in solution.
Protocol:
-
Dissolve the ligand and the diamagnetic metal complexes (e.g., Zn(II), Pd(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H NMR spectra.
-
Compare the chemical shifts of the protons in the free ligand and the complexes.
Data Interpretation:
-
A downfield or upfield shift of the proton signals of the ligand upon complexation confirms the coordination.
-
The disappearance or significant broadening of the N-H proton signal is a strong indication of its involvement in coordination.
| Proton | 2-amino-4,6-dimethylpyrimidine (Free Ligand) δ (ppm) | Metal Complex δ (ppm) |
| -NH₂ | ~6.5-7.0 (broad) | Shifted or absent |
| Pyrimidine ring -CH | ~6.3 | Shifted |
| -CH₃ | ~2.2 | Shifted |
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[1]
Protocol:
-
Place a small, accurately weighed amount of the complex in an alumina (B75360) crucible.
-
Heat the sample from ambient temperature to a higher temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[1]
-
Record the weight loss as a function of temperature.
Data Interpretation:
-
Initial weight loss at lower temperatures (around 100-150 °C) usually corresponds to the loss of lattice water.
-
Weight loss at higher temperatures corresponds to the decomposition of the coordinated ligands.
-
The final residue often corresponds to the metal oxide.
Single-Crystal X-ray Diffraction
For crystalline complexes, single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal ion.[8][9]
Protocol:
-
Grow single crystals of the complex, which can be achieved by slow evaporation of a solution of the complex.[8]
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a specific temperature (e.g., 120 K).[8][9]
-
Solve and refine the crystal structure using appropriate software.
Representative Crystallographic Data for a Silver(I) Complex with Aminopyrimidines: [8]
| Parameter | Value |
| Formula | [Ag(C₅H₇N₃)(C₆H₉N₃)]NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5689 (4) |
| b (Å) | 19.1582 (7) |
| c (Å) | 20.1826 (10) |
| N-Ag-N angle (°) | 173.9 (2) |
Applications in Drug Development
Metal complexes of 2-amino-4,6-dimethylpyrimidine and its derivatives have shown promising biological activities, making them interesting candidates for drug development.
Antimicrobial Activity
These complexes often exhibit significant activity against various strains of bacteria and fungi.[1][2] The chelation of the metal to the pyrimidine ligand is thought to enhance its antimicrobial properties.
Protocol: In Vitro Antibacterial Screening (Disc Diffusion Method)
-
Prepare nutrient agar (B569324) plates inoculated with a specific bacterial strain.
-
Impregnate sterile paper discs with known concentrations of the synthesized complexes dissolved in DMSO.
-
Place the discs on the surface of the agar plates.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antibacterial activity.
Anticancer Activity
Many of these metal complexes have been screened for their cytotoxic effects against various cancer cell lines.[1][4] For instance, certain Cu(II) and Pd(II) complexes have demonstrated significant cytotoxicity, comparable to cisplatin.[1]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., A-549, MRC-5) in 96-well plates and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of the metal complexes for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion
The synthesis of metal complexes with 2-amino-4,6-dimethylpyrimidine offers a versatile platform for developing new therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these promising compounds. The ability to systematically modify both the metal center and the ligand sphere allows for the fine-tuning of their physicochemical properties and biological activities, paving the way for the rational design of novel metal-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. alochana.org [alochana.org]
- 3. ijcr.info [ijcr.info]
- 4. Biologically Active Cu(II), Co(II), Ni(II) and Zn(II) Complexes of Pyrimidine Derivative Schiff Base: DNA Binding, Antioxidant, Antibacterial and In Vitro Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2-Amino-4,6-dimethylpyrimidine-κN 1)(2-amino-4-methylpyrimidine-κN 1)silver(I) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Amino-4,6-dimethylpyrimidine using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-amino-4,6-dimethylpyrimidine (B23340). The described method is suitable for the analysis of the pure compound and its formulations, providing a valuable tool for quality control and research applications. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, demonstrating the method's linearity, accuracy, and precision.
Introduction
2-Amino-4,6-dimethylpyrimidine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and precise quantification of this compound is crucial for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high specificity, sensitivity, and reproducibility for the analysis of such compounds. This application note presents a validated isocratic reversed-phase HPLC-UV method for the determination of 2-amino-4,6-dimethylpyrimidine.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The chromatographic separation is achieved using a C18 stationary phase.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, mix 300 mL of HPLC-grade acetonitrile with 700 mL of HPLC-grade water containing 1 mL of formic acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
2.2.2. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of 2-amino-4,6-dimethylpyrimidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.2.3. Calibration Standards Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2.2.4. Sample Preparation Accurately weigh a portion of the sample containing 2-amino-4,6-dimethylpyrimidine and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC-UV method was validated for its linearity, accuracy, precision, and sensitivity. The results are summarized in the following tables.
Linearity
The linearity of the method was evaluated by analyzing the calibration standards in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Table 2: Linearity Data
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Accuracy and Precision
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. Precision was evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies at three different concentration levels.
Table 3: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| 10 | 99.5 | 1.2 | 1.8 |
| 50 | 100.2 | 0.8 | 1.1 |
| 90 | 99.8 | 0.6 | 0.9 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Table 4: Sensitivity of the Method
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Experimental Workflow
The overall workflow for the quantification of 2-amino-4,6-dimethylpyrimidine is depicted in the following diagram.
Caption: Experimental workflow for the HPLC-UV quantification of 2-amino-4,6-dimethylpyrimidine.
Conclusion
The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of 2-amino-4,6-dimethylpyrimidine. The method is suitable for routine quality control analysis and can be readily implemented in analytical laboratories. The validation data demonstrates that the method meets the requirements for a reliable analytical procedure.
Application Note: GC-MS Analysis for Purity Assessment of 2-Amino-4,6-dimethylpyrimidine
AN-GCMS-024
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the determination of purity and the identification of potential impurities in 2-amino-4,6-dimethylpyrimidine (B23340) (CAS 767-15-7) using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for quality control in research and pharmaceutical development environments.
Introduction
2-Amino-4,6-dimethylpyrimidine is a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity assessment of this intermediate.[2][3] This method allows for the quantification of the main component and the identification of related impurities based on their mass spectra. Due to the polar nature of the amino group, derivatization may be employed to enhance volatility and improve chromatographic peak shape.[4]
Principle of GC-MS Purity Assessment
The sample is first dissolved in a suitable volatile solvent. Upon injection into the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.[5] As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. The purity is typically calculated based on the relative peak area of the main component in the chromatogram.
Caption: Logical workflow of the GC-MS system for purity analysis.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis.
Materials and Reagents
-
2-Amino-4,6-dimethylpyrimidine sample
-
Methanol (B129727) (HPLC or GC grade)
-
Dichloromethane (GC grade)[6]
-
Pyridine (B92270) (GC grade, for derivatization)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (or other suitable silylating agent)
-
Micropipettes and tips
-
Vortex mixer
-
Heating block or oven
Instrument and Conditions
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Autosampler: Agilent 7693A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector: Split/Splitless, operated in split mode
-
Split Ratio: 50:1
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Transfer Line Temp: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temp: 230°C
-
Quadrupole Temp: 150°C
-
Electron Energy: 70 eV[2]
-
Mass Scan Range: 40 - 450 amu
Sample Preparation Workflow
The following diagram illustrates the sample preparation process.
Caption: Experimental workflow from sample weighing to GC-MS injection.
Detailed Procedure
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the 2-amino-4,6-dimethylpyrimidine sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Solution Preparation: Transfer 100 µL of the stock solution into a clean 2 mL autosampler vial. Add 900 µL of methanol to achieve a final concentration of approximately 100 µg/mL.
-
Derivatization (Recommended):
-
Transfer 100 µL of the working solution to a new autosampler vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Add 50 µL of pyridine followed by 100 µL of BSTFA (with 1% TMCS).
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
Heat the vial in a heating block at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before placing it in the autosampler tray.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Section 3.2.
-
Blank Analysis: Prepare a solvent blank (and a derivatized blank if applicable) and run it before the sample to ensure the system is clean.
Data Analysis and Results
Identification
-
The main peak corresponding to the derivatized 2-amino-4,6-dimethylpyrimidine is identified by its retention time and mass spectrum.
-
Impurities are identified by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Potential impurities could include unreacted starting materials like guanidine (B92328) or acetylacetone, or by-products from the synthesis.[8]
Purity Calculation
The purity is calculated using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Illustrative Data
The following table presents example data from a hypothetical analysis.
| Component | Retention Time (min) | Peak Area (Counts) | Area % | Identification Notes |
| Guanidine (derivatized) | 5.82 | 15,500 | 0.08 | Potential starting material |
| Unknown Impurity 1 | 9.15 | 38,900 | 0.20 | - |
| 2-Amino-4,6-dimethylpyrimidine (derivatized) | 11.24 | 19,250,600 | 99.50 | Main Product |
| Unknown Impurity 2 | 12.51 | 87,100 | 0.22 | - |
| Total | 19,392,100 | 100.00 |
Conclusion
The described GC-MS method provides a reliable and robust approach for the purity assessment of 2-amino-4,6-dimethylpyrimidine. The protocol, including an optional but recommended derivatization step, ensures sufficient volatility and good chromatographic performance, allowing for accurate quantification and identification of potential impurities. This application note serves as a comprehensive guide for quality control in pharmaceutical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
The Versatility of 2-Amino-4,6-dimethylpyrimidine in the Synthesis of Novel Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Amino-4,6-dimethylpyrimidine (B23340) is a versatile and readily available building block in organic synthesis, serving as a key precursor for the construction of a wide array of fused and substituted heterocyclic compounds. Its inherent reactivity, stemming from the presence of a nucleophilic amino group and activated methyl groups, allows for its participation in various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic systems derived from 2-amino-4,6-dimethylpyrimidine, including pyrimido[1,2-a]pyrimidines and thiazolo[3,2-a]pyrimidines. Furthermore, it explores the biological significance of these synthesized compounds, particularly as kinase inhibitors in cancer therapy, and presents visual representations of the targeted signaling pathways.
I. Synthesis of Heterocyclic Compounds from 2-Amino-4,6-dimethylpyrimidine
The strategic use of 2-amino-4,6-dimethylpyrimidine as a synthon enables the efficient construction of diverse heterocyclic frameworks. Two prominent examples are the synthesis of pyrimido[1,2-a]pyrimidines and thiazolo[3,2-a]pyrimidines, which are of significant interest due to their potential biological activities.
A. Synthesis of Pyrimido[1,2-a]pyrimidine Derivatives
Pyrimido[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention in medicinal chemistry. A straightforward approach to their synthesis involves the reaction of 2-amino-4,6-dimethylpyrimidine with β-dicarbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-8-oxo-8H-pyrimido[1,2-a]pyrimidine-7-carboxylate
This protocol details the thermal cyclization reaction of 2-amino-4,6-dimethylpyrimidine with diethyl ethoxymethylenemalonate (EMME) to yield a pyrimido[1,2-a]pyrimidine derivative.
Materials:
-
2-Amino-4,6-dimethylpyrimidine
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Crystallization dish
Procedure:
-
In a round-bottom flask, a mixture of 2-amino-4,6-dimethylpyrimidine (1.23 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol) is prepared.
-
The reaction can be carried out under solvent-free conditions or in a high-boiling point solvent. For conventional heating, the mixture is heated at a temperature of 200-220°C.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid is triturated with ethanol and then collected by filtration.
-
The crude product is recrystallized from a suitable solvent, such as ethanol, to afford the pure ethyl 2,4-dimethyl-8-oxo-8H-pyrimido[1,2-a]pyrimidine-7-carboxylate.
Quantitative Data:
| Product | Reactants | Method | Reaction Time | Temperature | Yield |
| Ethyl 2,4-dimethyl-8-oxo-8H-pyrimido[1,2-a]pyrimidine-7-carboxylate | 2-Amino-4,6-dimethylpyrimidine, Diethyl ethoxymethylenemalonate | Conventional Heating | 1-2 hours | 200-220°C | Good |
| 2-p-substituted benzoyl-3-(2-pyrimidylamino)-2-alkenenitriles | p-substituted benzoylacetonitrile, 2-aminopyrimidine (B69317), trimethylorthoesters | One-pot, three-component | 2 hours | 80°C | 65-70% |
| Pyrido[1,2-a]pyrimidine derivatives | 2-p-substituted benzoyl-3-(2-pyrimidylamino)-2-alkenenitriles | Cyclization with HCl | Not specified | Reflux | 60-89% |
B. Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are another important class of fused heterocycles that can be synthesized from 2-aminopyrimidine precursors. The synthesis often involves the reaction of a pyrimidine-2-thione derivative with an α-haloketone followed by cyclization.
Experimental Protocol: Synthesis of 5-Aryl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
This protocol describes a multi-step synthesis starting from a Biginelli-type reaction to form a pyrimidine-2-thione, which is then used to construct the thiazolo[3,2-a]pyrimidine ring system.
Materials:
-
Aromatic aldehyde
-
Ethyl cyanoacetate (B8463686)
-
Ethanol
-
Substituted 2-bromo-1-phenylethanone or chloroacetic acid
-
Sodium hydroxide
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Heating mantle
Procedure:
Step 1: Synthesis of 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
A mixture of an aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and thiourea (10 mmol) in ethanol is refluxed in the presence of a catalytic amount of a base (e.g., piperidine) for several hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the pyrimidine-2-thione.
Step 2: Synthesis of Thiazolo[3,2-a]pyrimidine
-
The pyrimidine-2-thione (10 mmol) is reacted with a substituted 2-bromo-1-phenylethanone or chloroacetic acid (10 mmol) in a suitable solvent like ethanol in the presence of a base (e.g., sodium hydroxide).[2]
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to give the desired thiazolo[3,2-a]pyrimidine derivative.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Yield |
| 5-Aryl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 4-Aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Substituted 2-bromo-1-phenylethanone or chloroacetic acid | Good |
| 2-Arylhydrazone derivatives of thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine-3-one | Aryldiazonium salts | 69-76% |
II. Biological Applications: Kinase Inhibition in Cancer Therapy
Derivatives of pyrimidine (B1678525) and fused pyrimidine systems are recognized for their significant biological activities, including their potential as anticancer agents. Many of these compounds exert their effects by targeting and inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.
A. PIM-1 Kinase Inhibition
PIM-1 is a serine/threonine kinase that is overexpressed in various human cancers and plays a critical role in cell survival, proliferation, and apoptosis.[3][4][5] Inhibition of PIM-1 kinase is a promising strategy for cancer therapy. Several heterocyclic compounds derived from 2-aminopyrimidine have shown potent inhibitory activity against PIM-1.
Caption: PIM-1 Kinase Signaling Pathway
The diagram above illustrates a simplified PIM-1 signaling pathway. Cytokines activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene.[6] PIM-1 kinase then phosphorylates and inactivates the pro-apoptotic protein BAD, leading to the inhibition of apoptosis.[5] PIM-1 also stabilizes the c-Myc oncoprotein, promoting cell proliferation, and inhibits the cell cycle inhibitor p27 (CDKN1B), further driving cell cycle progression.[5]
B. ABL1 Kinase Inhibition
The ABL1 (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is another important target in cancer therapy, particularly in chronic myeloid leukemia (CML), where the BCR-ABL1 fusion protein drives oncogenesis.[7][8] Pyrimidine-based inhibitors have been developed to target the kinase activity of ABL1.
Caption: BCR-ABL1 Kinase Signaling Pathway
This diagram shows a simplified overview of the signaling pathways activated by the BCR-ABL1 oncoprotein.[9] BCR-ABL1 constitutively activates several downstream pathways, including the Ras-RAF-MEK-ERK pathway, the JAK-STAT pathway (primarily STAT5), and the PI3K/Akt pathway.[7][9] These pathways collectively promote uncontrolled cell proliferation and survival while inhibiting apoptosis, leading to the development of leukemia.
III. Conclusion
2-Amino-4,6-dimethylpyrimidine stands out as a highly valuable and versatile building block for the synthesis of a rich diversity of heterocyclic compounds. The straightforward and efficient protocols for the construction of pyrimido[1,2-a]pyrimidines and thiazolo[3,2-a]pyrimidines, as detailed in this document, provide a solid foundation for further exploration in medicinal chemistry and drug discovery. The demonstrated potential of these scaffolds to inhibit key kinases involved in cancer progression underscores the importance of continued research in this area. The provided signaling pathway diagrams offer a visual framework for understanding the mechanism of action of these compounds and for the rational design of new and more potent kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-amino-4,6-dimethylpyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4,6-dimethylpyrimidine?
The most prevalent and industrially significant method is the condensation reaction between a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine nitrate) and acetylacetone (B45752) in an aqueous alkaline medium.[1][2] Sodium carbonate is frequently used as the base to facilitate the reaction.[1][2]
Q2: What are the typical starting materials and their roles?
-
Guanidine Salt (e.g., Guanidine Nitrate (B79036), Guanidine Hydrochloride): Serves as the source of the amino group and the core of the pyrimidine (B1678525) ring's nitrogen atoms.
-
Acetylacetone: A β-diketone that provides the carbon backbone for the pyrimidine ring.[3]
-
Base (e.g., Sodium Carbonate, Sodium Hydroxide): Neutralizes the acid formed from the guanidine salt and creates the necessary alkaline conditions for the condensation to proceed efficiently.[1]
-
Solvent (typically Water): Provides the reaction medium. Aqueous media are often preferred for economic and environmental reasons over anhydrous solvents.[1]
Q3: What are the optimal reaction conditions for this synthesis?
Optimal conditions can vary, but generally, higher temperatures lead to better yields and shorter reaction times. A study has shown that a high yield of 88.64% can be achieved under the following conditions:
-
Molar Ratio (Sodium Carbonate:Acetylacetone:Guanidine Nitrate): 0.75 : 1.2 : 1.0[2]
-
Reaction Temperature: 95 °C[2]
-
Reaction Time: 3 hours[2]
Q4: How does reaction temperature affect the yield and purity of the product?
Reaction temperature has a significant impact. Lower temperatures (e.g., 50-55 °C) result in a longer reaction time (around 6 hours) and lead to both a lower yield and a less pure product.[1] Increasing the temperature to the 95-100 °C range significantly improves the yield and purity, while also shortening the reaction time to approximately 2 hours.[1]
Q5: Can sonication be used to improve the reaction?
Yes, sonication has been shown to be an effective method for this synthesis. Exposing the reaction mixture to ultrasonic waves in a hot water bath (60°C) for 30 minutes has been reported to yield 75% of the product.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incorrect Reagent Stoichiometry: Molar ratios of reactants and base are critical.[2]2. Low Reaction Temperature: Insufficient temperature can lead to poor conversion.[1]3. Inadequate Reaction Time: The reaction may not have proceeded to completion.4. Improper pH: The medium may not be sufficiently alkaline. | 1. Verify Calculations and Measurements: Ensure the molar ratios of guanidine salt, acetylacetone, and base are correct. A slight excess of acetylacetone may be beneficial.[2]2. Increase Temperature: Raise the reaction temperature to the optimal range of 95-100 °C.[1]3. Extend Reaction Time: Increase the reaction time, monitoring the progress by TLC if possible.4. Check pH: Ensure the reaction mixture is alkaline. If necessary, add more base. |
| Product is Impure (e.g., Discolored, Oily) | 1. Side Reactions: May occur due to incorrect temperature or stoichiometry.2. Incomplete Reaction: Presence of unreacted starting materials.3. Contaminated Reagents: Starting materials may be of low purity. | 1. Optimize Reaction Conditions: Adhere to the recommended temperature and molar ratios to minimize side product formation.[1][2]2. Purification: Purify the crude product. This can involve washing with a brine solution, recrystallization, and treatment with activated carbon to remove colored impurities.[1]3. Use High-Purity Reagents: Ensure the guanidine salt and acetylacetone are of high purity. |
| Difficulty in Product Isolation/Crystallization | 1. Supersaturation: The product may be too soluble in the reaction mixture at the isolation temperature.2. Presence of Impurities: Impurities can inhibit crystallization. | 1. Cooling and Salting Out: Cool the reaction mixture to a lower temperature (e.g., 10-15 °C) to induce crystallization.[1] Adding salt (salting out) can also decrease the solubility of the product in the aqueous medium.[1]2. Purify Crude Product: If impurities are suspected, attempt to purify a small sample to see if it crystallizes more readily. |
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of 2-amino-4,6-dimethylpyrimidine as reported in the literature.
| Guanidine Salt | Base | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| Guanidine Nitrate | Sodium Carbonate | 95-100 | 2 | >85 | ~99.8% | [1] |
| Guanidine Hydrochloride | Sodium Carbonate | 95-100 | 2 | Substantially the same as above | Substantially the same as above | [1] |
| Guanidine Nitrate | Sodium Carbonate | 50-55 | 6 | <60 | ~80% | [1] |
| Guanidine Hydrochloride | Sodium Carbonate | 60 | 0.5 (with sonication) | 75 | Not specified | [4] |
| Guanidine Nitrate | Sodium Carbonate | 95 | 3 | 88.64 | Not specified | [2] |
Experimental Protocols
Standard Synthesis Protocol [1]
-
To 250 parts of water, add 135.5 parts of guanidine nitrate and 83.5 parts of sodium carbonate.
-
To this solution, add 100 parts of acetylacetone to form a slurry.
-
Heat the slurry to 95-100 °C and maintain this temperature for 2 hours. During this time, large crystals of the product should form.
-
Cool the slurry to room temperature and then dilute it with water to a total of 488 parts.
-
Further cool the mixture to 10 °C and hold for 1 hour to maximize crystallization.
-
Filter the slurry to collect the product.
-
Wash the filter cake with 75 parts of a 2.5% brine solution at 5-10 °C.
-
Dry the product at 50 °C.
Purification Protocol [1]
-
Take the wet filter cake and add it to 330 parts of water.
-
Heat the mixture to 85-90 °C to dissolve the product.
-
Add 4.4 parts of activated carbon to the solution and stir for 15 minutes to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
To the hot filtrate, add 95 parts of salt and stir for 10 minutes to induce precipitation.
-
Cool the slurry to 15 °C and stir for an additional 15 minutes.
-
Filter the purified product, wash the cake with 30 parts of cold water (5-10 °C), and dry at 50 °C.
Visualizations
Caption: Reaction mechanism for pyrimidine synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-4-6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2-amino-4,6-dimethylpyrimidine?
A1: The most common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual amounts of guanidine (B92328) salts (e.g., guanidine hydrochloride or nitrate) and acetylacetone (B45752) may remain in the final product if the reaction does not go to completion or if purification is inadequate.
-
Side-Reaction Products: The primary side-reactions involve the self-condensation of acetylacetone under the basic reaction conditions. This can lead to the formation of various byproducts. Additionally, alternative cyclization pathways of the intermediates can result in isomeric impurities.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurity formation, consider the following:
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Control of Stoichiometry: Use the optimal molar ratio of guanidine salt to acetylacetone as specified in validated protocols. An excess of acetylacetone can increase the likelihood of self-condensation byproducts.
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Reaction Temperature and Time: Adhere to the recommended reaction temperature and time.[1] Deviations can lead to incomplete reactions or the formation of degradation products.
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pH Control: Maintain the appropriate pH of the reaction mixture. The basicity of the medium is crucial for the condensation reaction but can also promote the self-condensation of acetylacetone.
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Order of Reagent Addition: The method of adding the base (e.g., all at once or gradually) can influence the reaction outcome.[2]
Q3: What are the recommended purification methods to remove these impurities?
A3: Effective purification can be achieved through:
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Recrystallization: Recrystallization from a suitable solvent, such as water or ethanol, is a highly effective method for removing most impurities.
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Washing: Thoroughly washing the crude product with cold water or a brine solution can help remove unreacted starting materials and other water-soluble impurities.[2]
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Activated Carbon Treatment: Treatment with activated carbon can be used to decolorize the solution and remove certain organic impurities before crystallization.[2]
Q4: Which analytical techniques are best suited for identifying and quantifying impurities in my 2-amino-4,6-dimethylpyrimidine product?
A4: The following analytical techniques are recommended:
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High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV is a robust method for quantifying the purity of the main product and detecting the presence of unreacted starting materials and byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the chemical structures of volatile impurities. Derivatization may be necessary for non-volatile compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and any significant impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the functional groups present in the final product and to detect the presence of unexpected functionalities that might indicate impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction has been run for the recommended time and at the optimal temperature.[1]- Check the quality and stoichiometry of your reagents. |
| Product loss during workup. | - Optimize the recrystallization process by carefully selecting the solvent and controlling the cooling rate.- Ensure the pH is optimal for product precipitation. | |
| Product is off-color (yellowish/brownish) | Presence of colored impurities from acetylacetone self-condensation or other side reactions. | - Treat the solution with activated carbon before the final crystallization step.[2]- Perform multiple recrystallizations to improve purity and color. |
| Presence of unreacted acetylacetone in the final product (detected by GC-MS or NMR) | Incomplete reaction or insufficient purification. | - Increase the reaction time or temperature according to the protocol.- Ensure thorough washing of the crude product with an appropriate solvent to remove residual acetylacetone. |
| Presence of unreacted guanidine salt in the final product (detected by HPLC) | Inefficient purification. | - Wash the product thoroughly with cold water, as guanidine salts are highly water-soluble.- Optimize the recrystallization procedure. |
| Unexpected peaks in HPLC or GC-MS chromatogram | Formation of side-products. | - Analyze the mass spectra and fragmentation patterns from GC-MS to identify the structures of the unknown impurities.- Compare retention times with known standards if available.- Re-evaluate reaction conditions (temperature, pH, stoichiometry) to minimize side-reaction pathways. |
Experimental Protocols
Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is a generalized procedure based on common literature methods.[1][2][3]
Materials:
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Guanidine hydrochloride or Guanidine nitrate
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Acetylacetone (2,4-pentanedione)
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Sodium carbonate or Sodium hydroxide
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Water
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Activated carbon (optional)
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Ethanol or water for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the guanidine salt and sodium carbonate in water.
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To this solution, add acetylacetone.
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Heat the reaction mixture to the specified temperature (typically 60-95°C) and maintain for the recommended duration (e.g., 2-3 hours).
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Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.
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Collect the crude product by vacuum filtration and wash the filter cake with cold water.
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For further purification, the crude product can be dissolved in hot water or ethanol. Activated carbon can be added to the hot solution to remove colored impurities.
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Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in an oven at an appropriate temperature.
Visualizations
Logical Relationship of Synthesis Components
Caption: Logical workflow of the synthesis and potential impurity formation.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step experimental workflow for synthesis and purification.
References
Technical Support Center: Purification of 2-amino-4,6-dimethylpyrimidine by Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-amino-4,6-dimethylpyrimidine (B23340) via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of 2-amino-4,6-dimethylpyrimidine, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
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Question: I've added the hot solvent to my crude 2-amino-4,6-dimethylpyrimidine, but it's not dissolving. What should I do?
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Answer: This indicates that 2-amino-4,6-dimethylpyrimidine has low solubility in the selected solvent at elevated temperatures.
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Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent in small increments until the compound dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.
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Solution 2: Change Solvent. The chosen solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with alternative solvents. For 2-amino-4,6-dimethylpyrimidine, water and acetone (B3395972) have been reported as potential recrystallization solvents.[1]
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Solution 3: Use a Co-solvent System. If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent until the solution is clear again, and then allow it to cool slowly.
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Issue 2: No crystals form upon cooling.
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Question: My 2-amino-4,6-dimethylpyrimidine dissolved completely in the hot solvent, but no crystals have appeared after cooling. What is happening?
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Answer: This is a common issue that can arise from several factors.
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Cause 1: Insufficient Supersaturation. You may have used too much solvent, and the solution is not supersaturated enough for crystals to form.
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Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
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Cause 2: Lack of Nucleation Sites. Crystal formation requires a starting point (a nucleation site).
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Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
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Solution 2: Seeding. If you have a small crystal of pure 2-amino-4,6-dimethylpyrimidine, add it to the cooled solution to induce crystallization.
-
-
Issue 3: The compound "oils out" instead of forming crystals.
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Question: Upon cooling, my compound separated as an oily layer instead of solid crystals. How can I fix this?
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Answer: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent.
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Solution 1: Reheat and Add More Solvent. Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent before allowing it to cool slowly.
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Solution 2: Slower Cooling. Allow the solution to cool more gradually. You can insulate the flask to slow down the cooling process.
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Solution 3: Modify the Solvent System. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.
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Issue 4: The recrystallized product is still impure.
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Question: I have recrystallized my 2-amino-4,6-dimethylpyrimidine, but analytical tests (e.g., melting point, TLC) show that it is still not pure. What are my options?
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Answer: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to the desired compound.
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Solution 1: Second Recrystallization. Perform a second recrystallization, potentially using a different solvent system.
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Solution 2: Use of Activated Carbon. If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield. A patent for the synthesis of 2-amino-4,6-dimethylpyrimidine suggests the use of activated carbon in the recrystallization process from water.
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Solution 3: Alternative Purification Methods. If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary.
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Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 2-amino-4,6-dimethylpyrimidine?
A1: The ideal solvent is one in which 2-amino-4,6-dimethylpyrimidine is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available literature, water and acetone are potential solvents.[1] A patent describes a process where the compound is recrystallized from hot water, with the addition of salt to decrease its solubility in water upon cooling. Experimentation with different solvents or co-solvent systems is often necessary to find the optimal conditions for your specific sample.
Q2: How can I improve the yield of my recrystallization?
A2: To maximize your yield:
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Use the minimum amount of hot solvent required to dissolve your crude product.
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Allow the solution to cool slowly and undisturbed to ensure maximum crystal formation.
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After reaching room temperature, cool the flask in an ice bath to further decrease the solubility of the compound.
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When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q3: My compound has a low melting point. Are there any special considerations for recrystallization?
A3: If your compound's melting point is lower than the boiling point of your chosen solvent, it may melt before dissolving, which can lead to "oiling out." In such cases, select a solvent with a lower boiling point or use a solvent mixture that allows for dissolution at a temperature below the compound's melting point. The reported melting point of 2-amino-4,6-dimethylpyrimidine is in the range of 150-155 °C, so this is less of a concern with common low-boiling solvents.
Q4: Can I use a rotary evaporator to speed up the cooling process?
A4: It is not recommended to use a rotary evaporator for cooling as it can cause rapid and uncontrolled crystallization, which may trap impurities within the crystal lattice. Slow, gradual cooling is crucial for the formation of pure crystals. A rotary evaporator is, however, useful for removing excess solvent if too much was added initially.
Data Presentation
Table 1: Solubility Characteristics of 2-amino-4,6-dimethylpyrimidine (Illustrative)
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | 9.0 | Sparingly Soluble | Moderately Soluble | Good |
| Ethanol | 5.2 | Soluble | Very Soluble | Moderate (may require co-solvent) |
| Acetone | 5.1 | Moderately Soluble | Very Soluble | Good |
| Ethyl Acetate | 4.4 | Slightly Soluble | Soluble | Potentially Good |
| Toluene | 2.4 | Sparingly Soluble | Moderately Soluble | Good |
| Hexane | 0.0 | Insoluble | Sparingly Soluble | Excellent (as an anti-solvent) |
Experimental Protocols
Protocol 1: Recrystallization of 2-amino-4,6-dimethylpyrimidine from Water
This protocol is adapted from a patented synthesis method.
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Dissolution: In an Erlenmeyer flask, add the crude 2-amino-4,6-dimethylpyrimidine. Add a minimal amount of deionized water and heat the mixture to 85-90°C with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of your compound) to the hot solution. Stir for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. To further induce crystallization and improve yield, you can add a saturated solution of sodium chloride (brine) to the cooled solution.
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 50°C).
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of 2-amino-4,6-dimethylpyrimidine.
Caption: General experimental workflow for the recrystallization of 2-amino-4,6-dimethylpyrimidine.
References
Side-product formation in the synthesis of 2-amino-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4,6-dimethylpyrimidine?
A1: The most prevalent and efficient method is the condensation reaction of a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine nitrate) with acetylacetone (B45752) in an aqueous alkaline medium.[1][2] Sodium carbonate is a commonly used base for this reaction.[1][3]
Q2: What are the typical reaction conditions for this synthesis?
A2: Optimal conditions for high yield and purity involve heating the reaction mixture to a temperature of 95-100°C for approximately 2 to 3 hours.[1][3]
Q3: What kind of yields can I expect from this synthesis?
A3: Under optimal conditions, yields can be quite high, with some reports indicating yields of over 88%.[3]
Q4: How pure is the product typically, and what are the common impurities?
A4: When the reaction is carried out at the recommended high temperatures (95-100°C), the product is generally of high purity, with impurity levels reported to be as low as 0.05% to 0.2%.[1] While specific side-products are not extensively documented due to their low prevalence, potential impurities could arise from incomplete reactions or side reactions of the starting materials.
Q5: Is it possible to run this reaction at a lower temperature?
A5: Yes, the reaction can be performed at lower temperatures, such as 50-55°C, but this often requires a longer reaction time and typically results in a lower yield and a less pure product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Reaction Temperature: Running the reaction below 95°C can significantly decrease the yield.[1] | Increase the reaction temperature to the optimal range of 95-100°C. Monitor the temperature closely to ensure it remains stable throughout the reaction. |
| Incorrect Molar Ratios: An improper stoichiometric ratio of reactants can lead to incomplete conversion. | Ensure the correct molar ratios of guanidine salt, acetylacetone, and base are used. A common ratio to start with is approximately 1:1.2:0.75 of guanidine nitrate (B79036) to acetylacetone to sodium carbonate.[3] | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time. At 95-100°C, a reaction time of 2-3 hours is generally sufficient.[1][3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). | |
| Product is Impure | Low Reaction Temperature: Lower temperatures are known to produce a less pure product.[1] | As with low yield, increasing the reaction temperature to 95-100°C is crucial for obtaining a high-purity product.[1] |
| Inadequate Purification: The work-up and purification steps may not be sufficient to remove unreacted starting materials or the few side-products. | Recrystallization of the crude product is a common and effective purification method. Washing the filtered product with a cold brine solution can also help remove impurities.[1] The use of activated carbon during recrystallization can help to remove colored impurities.[1] | |
| Reaction Fails to Proceed | Incorrect pH: The reaction requires an alkaline medium to proceed. | Ensure that a suitable base, such as sodium carbonate or sodium hydroxide, is added to the reaction mixture to achieve the necessary alkaline conditions.[1] |
| Poor Quality Reagents: The purity of the starting materials (guanidine salt and acetylacetone) can affect the reaction outcome. | Use reagents of high purity from a reliable source. |
Experimental Protocols
Key Experiment: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is based on optimized conditions reported in the literature for high yield and purity.[1][3]
Materials:
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Guanidine nitrate
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Acetylacetone
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Sodium carbonate
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Water
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Activated carbon (for purification)
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Brine solution (25%)
Procedure:
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In a reaction vessel, combine water, guanidine nitrate, sodium carbonate, and acetylacetone. A typical molar ratio is 1 part guanidine nitrate, 1.2 parts acetylacetone, and 0.75 parts sodium carbonate.[3]
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Heat the slurry to 95-100°C with stirring.
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Maintain this temperature for 2-3 hours, during which the product will crystallize out of the solution.[1][3]
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Cool the slurry to room temperature and then further cool to 10°C.
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Filter the crude product and wash the filter cake with a cold 25% brine solution.[1]
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For further purification, the wet cake can be redissolved in hot water (85-90°C), treated with activated carbon, and filtered hot.
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The product can then be recrystallized from the hot filtrate by cooling.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Reaction Pathway for the Synthesis
Caption: The overall reaction scheme for the synthesis.
References
Troubleshooting low yield in 2-amino-4,6-dimethylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-amino-4,6-dimethylpyrimidine?
A1: The most prevalent and economically viable method is the condensation reaction between a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine nitrate) and acetylacetone (B45752) in an aqueous alkaline medium.[1] Sodium carbonate is a commonly used base for this reaction.[1][2]
Q2: What is a typical reported yield for this synthesis?
A2: Reported yields can vary based on the specific reaction conditions. With optimized parameters, yields as high as 88.64% have been reported.[2] Other methods, such as sonochemical synthesis, have reported yields around 75%.[3]
Q3: What are the key factors influencing the reaction yield?
A3: The primary factors that affect the yield of 2-amino-4,6-dimethylpyrimidine are the molar ratio of reactants, reaction temperature, and reaction time.[2] The choice of base and guanidine salt can also play a role.[1]
Q4: Is an anhydrous solvent necessary for this reaction?
A4: No, an anhydrous solvent is not necessary. In fact, using an aqueous alkaline medium is advantageous as it eliminates the need for elaborate distillation equipment to recover the solvent and can lead to a shorter reaction time.[1]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides potential solutions.
Problem 1: The reaction yields are consistently below 50%.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Temperatures below 50°C are known to produce commercially unusable yields. The optimal temperature range is typically 95-100°C.[1] Ensure your reaction is heated to and maintained within this range. |
| Incorrect Molar Ratios of Reactants | The stoichiometry of the reactants is crucial. For optimal results, a specific molar ratio of guanidine salt, base, and acetylacetone should be used. One study reported an optimal ratio of sodium carbonate:acetylacetone:guanidine nitrate (B79036) as 0.75:1.2:1.0.[2] Carefully check your calculations and measurements. |
| Insufficient Reaction Time | The reaction may not have gone to completion. While some protocols suggest reaction times as short as 30 minutes under sonication[3], others indicate that 2-3 hours at reflux are necessary for high yields.[1][2] Consider increasing the reaction time and monitoring the reaction progress using a suitable analytical technique like TLC. |
Problem 2: A significant amount of starting material remains unreacted.
| Potential Cause | Troubleshooting Step |
| Poor Quality of Reactants | Impurities in the guanidine salt or acetylacetone can interfere with the reaction. Ensure that the starting materials are of high purity. |
| Inadequate Mixing | In a heterogeneous mixture, ensure that the reactants are well-suspended and mixed throughout the reaction to facilitate interaction. |
| Incorrect pH of the Reaction Medium | The reaction is conducted in an alkaline medium. The amount and type of base are important. Sodium carbonate is a preferred, inexpensive option.[1] Ensure the correct amount of base is added to neutralize the acid formed from the guanidine salt and to maintain an alkaline environment. |
Problem 3: The isolated product is impure.
| Potential Cause | Troubleshooting Step |
| Inefficient Purification | The crude product may contain unreacted starting materials or side products. Recrystallization is a common method for purification. Water or acetone (B3395972) can be used as recrystallization solvents.[4] One protocol suggests dissolving the wet cake in water at 85-90°C and treating with activated carbon for clarification before cooling to crystallize.[1] |
| Formation of Side Products | While not extensively detailed in the provided literature, side reactions can occur. Optimizing reaction conditions (temperature, time, stoichiometry) as described above can help minimize the formation of byproducts. |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols.
Table 1: Impact of Reaction Conditions on Yield
| Guanidine Salt | Base | Molar Ratio (Base:Acetylacetone:Guanidine) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine Nitrate | Sodium Carbonate | 0.75:1.2:1.0 | 95 | 3 | 88.64 | [2] |
| Guanidine Hydrochloride | Sodium Carbonate | 1:1:1 (approx.) | 60 | 0.5 (Sonication) | 75 | [3] |
| Guanidine Nitrate | Sodium Carbonate | Not specified | 95-100 | 2 | Not specified, but described as optimal | [1] |
| Guanidine Nitrate | Sodium Carbonate | Not specified | 50-55 | 6 | < 60 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Amino-4,6-dimethylpyrimidine [2]
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To a reaction vessel, add guanidine nitrate (0.05 mol).
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Add sodium carbonate and acetylacetone in a molar ratio of 0.75:1.2:1.0 relative to the guanidine nitrate.
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Add water as the reaction medium.
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Heat the reaction mixture to 95°C and maintain for 3 hours with stirring.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the solid product, wash with a small amount of water, and dry to obtain 2-amino-4,6-dimethylpyrimidine.
Protocol 2: Sonochemical Synthesis of 2-Amino-4,6-dimethylpyrimidine [3]
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In a round-bottom flask suitable for sonication, combine guanidine hydrochloride (0.052 mol), acetylacetone (0.052 mol), and sodium carbonate (0.052 mol) in 15 mL of water.
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Place the reaction vessel in a hot water bath at 60°C.
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Expose the flask contents to ultrasonic waves for 30 minutes.
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After the reaction, treat the solid product with a small quantity of water.
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Filter the product through a Büchner funnel and dry.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 3. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
Identification of 2-amino-4,6-dimethylpyrimidine degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-4,6-dimethylpyrimidine (B23340). The information is designed to help identify potential degradation products and understand the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 2-amino-4,6-dimethylpyrimidine?
A1: Based on available data for 2-amino-4,6-dimethylpyrimidine and structurally related compounds like sulfamethazine (B1682506) (which contains the 2-amino-4,6-dimethylpyrimidine moiety), the main degradation pathways include photodegradation, hydrolysis, and oxidation.
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Photodegradation: Exposure to UV light can induce significant degradation. For a closely related compound, 2,6-dimethyl-4-aminopyrimidine, UV irradiation leads to an intramolecular rearrangement, causing the pyrimidine (B1678525) ring to open and form 2-amino-3-cyanopent-2-enemine.[1] This suggests that the pyrimidine ring of 2-amino-4,6-dimethylpyrimidine is also susceptible to cleavage under photolytic stress.
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Hydrolysis: The amino group of the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions, potentially leading to the formation of hydroxylated pyrimidine derivatives. Studies on the related drug sulfamethazine have identified a "desamino" metabolite, indicating the loss of the amino group.
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Oxidation: The pyrimidine ring and the amino group are potential sites for oxidation. Oxidation can lead to the formation of N-oxides or hydroxylated species. For instance, pyrimidine nucleosides are known to be oxidized by reagents like osmium tetroxide.[2][3]
Q2: What are the expected degradation products of 2-amino-4,6-dimethylpyrimidine?
A2: While specific degradation studies on 2-amino-4,6-dimethylpyrimidine are limited, based on the degradation of related compounds, the following products could be anticipated:
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4,6-Dimethylpyrimidin-2-ol: Formed via hydrolytic deamination of the 2-amino group.
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Ring-opened products (e.g., substituted pentene derivatives): Resulting from photodegradation, similar to what is observed with 2,6-dimethyl-4-aminopyrimidine.[1]
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N-oxide derivatives: Formed through the oxidation of the nitrogen atoms in the pyrimidine ring.
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Hydroxylated derivatives: Arising from the oxidation of the pyrimidine ring or the methyl groups.
Q3: How can I minimize the degradation of 2-amino-4,6-dimethylpyrimidine during my experiments?
A3: To minimize degradation, consider the following precautions:
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Light Protection: Store the compound and its solutions in amber-colored vials or protect them from light, especially UV radiation.
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pH Control: Maintain a neutral pH for solutions unless acidic or basic conditions are required for your experiment. Buffer your solutions if necessary.
-
Temperature Control: Store the compound at recommended temperatures and avoid excessive heat.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed during HPLC analysis of a 2-amino-4,6-dimethylpyrimidine sample.
This could indicate the presence of degradation products.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Was the sample exposed to light for an extended period?
-
What was the pH of the solvent or solution?
-
Was the sample subjected to high temperatures?
-
-
Perform Forced Degradation Studies: To confirm if the unexpected peaks are degradation products, subject a pure sample of 2-amino-4,6-dimethylpyrimidine to forced degradation conditions (see "Experimental Protocols" section). Compare the chromatograms of the stressed samples with your experimental sample.
-
Characterize the Unknown Peaks: Use hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the unknown compounds. This information can help in postulating their structures. Further characterization can be done using NMR spectroscopy if the impurities can be isolated.
Issue 2: Loss of potency or activity of a 2-amino-4,6-dimethylpyrimidine-containing solution over time.
This is a strong indicator of degradation.
Troubleshooting Steps:
-
Implement a Stability-Indicating HPLC Method: Develop and validate an HPLC method that can separate the parent compound from its potential degradation products. This will allow you to accurately quantify the amount of remaining active compound.
-
Conduct a Stability Study: Analyze the concentration of 2-amino-4,6-dimethylpyrimidine in your solution at different time points under your typical storage conditions (e.g., temperature, light exposure, pH). This will help you determine the rate of degradation.
-
Re-evaluate Storage Conditions: Based on the stability data, adjust the storage conditions to minimize degradation (e.g., refrigerate, protect from light, adjust pH).
Quantitative Data
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade 2-amino-4,6-dimethylpyrimidine to generate its potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of 2-amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Heat at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Heat at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette or a clear glass vial to a UV lamp (e.g., 254 nm or 365 nm) for a specified period. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid compound or the stock solution in an oven at a high temperature (e.g., 80°C) for a specified period.
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general guideline for developing an HPLC method to separate 2-amino-4,6-dimethylpyrimidine from its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradation products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where 2-amino-4,6-dimethylpyrimidine and its potential degradation products show absorbance (e.g., 230 nm and 254 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for identifying degradation products.
References
Technical Support Center: Purification of 2-amino-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from 2-amino-4,6-dimethylpyrimidine (B23340).
Frequently Asked Questions (FAQs)
Q1: What are the common residual starting materials in the synthesis of 2-amino-4,6-dimethylpyrimidine?
The most common starting materials for the synthesis of 2-amino-4,6-dimethylpyrimidine are a guanidine (B92328) salt (such as guanidine hydrochloride or guanidine nitrate) and acetylacetone (B45752).[1][2] Therefore, the primary residual starting materials to be removed are unreacted guanidine salts and acetylacetone.
Q2: What are the initial purification steps after the reaction is complete?
Initial purification typically involves filtering the crude product and washing it to remove the bulk of unreacted starting materials and other water-soluble impurities. A common procedure is to wash the filter cake with a small amount of cold water or a brine solution.[2]
Q3: My crude product has a strong odor. What is the likely cause and how can I remove it?
A strong, unpleasant odor is likely due to residual acetylacetone.[3] Acetylacetone is volatile and has a characteristic pungent smell. Washing the crude product thoroughly with water, in which acetylacetone has some solubility, can help reduce the odor.[1] Further purification by recrystallization will effectively remove the remaining traces.
Q4: After initial washing, my product is still not pure enough. What are the recommended next steps?
For higher purity, recrystallization is the most common and effective method.[4] Column chromatography can also be used, especially for separating the desired product from closely related impurities.[5][6] Treatment with activated carbon can be employed to remove colored impurities.[2]
Troubleshooting Guides
Recrystallization Issues
Q1: I am having trouble getting my 2-amino-4,6-dimethylpyrimidine to crystallize. What should I do?
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure 2-amino-4,6-dimethylpyrimidine can also initiate crystallization.
-
Solvent Composition: If using a mixed solvent system (e.g., ethanol (B145695)/water), you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent dropwise until the solution becomes slightly turbid, then heat until it is clear again and allow it to cool slowly.
-
Concentration: Your solution might be too dilute. Try evaporating some of the solvent to increase the concentration of the product and then allow it to cool again.
Q2: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the cooling is too rapid or if the melting point of your product is lower than the boiling point of the solvent.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Solvent Choice: The solvent may not be ideal. Try a different solvent or a mixed solvent system. For 2-amino-4,6-dimethylpyrimidine, an ethanol/water mixture is often effective.[4]
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Purity: High levels of impurities can also lead to oiling out. Consider a preliminary purification step, such as a thorough wash or a quick filtration through a small plug of silica (B1680970) gel.
Column Chromatography Issues
Q1: What is a good starting eluent system for column chromatography of 2-amino-4,6-dimethylpyrimidine?
A good starting point for the column chromatography of moderately polar compounds like 2-amino-4,6-dimethylpyrimidine is a mixture of a non-polar solvent and a moderately polar solvent. Ethyl acetate/hexane (B92381) or dichloromethane/methanol are common solvent systems. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[7]
Q2: My compound is not separating well from the impurities on the column.
-
Optimize Eluent: If the separation is poor, the polarity of the eluent may need to be adjusted. If your product and impurities are moving too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If they are moving too slowly, increase the polarity.
-
Column Packing: Ensure the column is packed uniformly without any cracks or channels, as these can lead to poor separation.
-
Sample Loading: Do not overload the column. The amount of crude product should typically be 1-5% of the weight of the stationary phase. Dissolve the sample in a minimal amount of the eluent before loading it onto the column.
Data Presentation
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Advantages | Common Starting Materials Removed |
| Washing with Water | 80-90 | 90-95 | Simple, fast, removes bulk of water-soluble impurities | Guanidine hydrochloride, Sodium carbonate |
| Recrystallization (Ethanol/Water) | 90-95 | >99 | High purity achievable, cost-effective | Guanidine hydrochloride, Acetylacetone |
| Recrystallization (Toluene) | 90-95 | >98 | Good for less polar impurities | Acetylacetone |
| Column Chromatography (Silica Gel) | 85-95 | >99 | Highly effective for a range of impurities | Guanidine hydrochloride, Acetylacetone, By-products |
| Activated Carbon Treatment | Variable | - | Removes colored impurities | - |
Note: The initial and final purity values are approximate and can vary depending on the specific experimental conditions and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is designed to remove residual guanidine hydrochloride and acetylacetone.
-
Dissolution: In a fume hood, dissolve the crude 2-amino-4,6-dimethylpyrimidine in a minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Water: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.
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Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water to remove any remaining guanidine hydrochloride.
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Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight. A purity of >99% can be expected.[8]
Protocol 2: Column Chromatography
This protocol is suitable for obtaining a highly pure product, free from starting materials and potential by-products.
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Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 ethyl acetate/hexane).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
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Sample Preparation: Dissolve the crude 2-amino-4,6-dimethylpyrimidine in a minimal amount of the eluent.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. The product, being more polar than acetylacetone but less polar than guanidine salts, will elute at a specific retention factor (Rf). Guanidine salts will remain at the baseline.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 2-amino-4,6-dimethylpyrimidine.
Mandatory Visualization
References
- 1. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 4. Solved PRELAB EXERCISE EXPERIMENT 26 Synthesis of a | Chegg.com [chegg.com]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
Addressing coloration issues in 2-amino-4,6-dimethylpyrimidine crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering coloration issues with 2-amino-4,6-dimethylpyrimidine (B23340) crystals.
Troubleshooting Guides
Discoloration, typically a yellow to brownish hue, in 2-amino-4,6-dimethylpyrimidine crystals is a common issue that indicates the presence of impurities. These impurities can arise from the synthesis process, degradation of the material, or improper storage. The following guides provide step-by-step instructions to address and resolve these coloration issues.
Issue 1: Yellow or Off-White Color in Newly Synthesized Crystals
This is the most common coloration issue and is often due to residual starting materials, by-products, or decomposition products formed during the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for colored crystals.
Detailed Steps:
-
Initial Assessment: Observe the intensity of the color. A pale-yellow color might be removed with a single recrystallization, while a more intense color may require treatment with activated carbon.
-
Recrystallization: This is the primary method for purifying solid organic compounds. The choice of solvent is critical. For 2-amino-4,6-dimethylpyrimidine, several solvent systems can be effective.
-
Single-Solvent Recrystallization: Water or isopropyl ether are often suitable. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system (e.g., toluene-hexane) can be used. The compound should be soluble in the first solvent and insoluble in the second.
-
-
Activated Carbon Treatment: If recrystallization alone does not yield white crystals, colored impurities can often be removed by adsorption onto activated carbon. This is particularly effective for removing highly conjugated organic molecules that act as chromophores.
-
Purity Verification: After any purification step, it is crucial to verify the purity of the 2-amino-4,6-dimethylpyrimidine crystals. This can be done by:
-
Melting Point Analysis: A sharp melting point close to the literature value (151-153 °C) indicates high purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for detecting and quantifying impurities.
-
Visual Inspection: The final product should be white, crystalline, and free of visible impurities.
-
Issue 2: Crystals Develop Color During Storage
If initially white crystals of 2-amino-4,6-dimethylpyrimidine develop a color over time, it is likely due to degradation. This can be caused by exposure to light, air (oxidation), or heat.
Troubleshooting Workflow
Caption: Workflow for addressing coloration during storage.
Detailed Steps:
-
Repurification: The colored material can be repurified using the methods described in Issue 1 (recrystallization and/or activated carbon treatment).
-
Review Storage Protocol: To prevent future degradation, review and improve the storage conditions. 2-Amino-4,6-dimethylpyrimidine should be stored in a tightly sealed, amber glass vial to protect it from light. For long-term storage, consider flushing the vial with an inert gas like nitrogen or argon to displace air and prevent oxidation. Store the vial in a cool, dark place.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol describes the general procedure for purifying 2-amino-4,6-dimethylpyrimidine using a single solvent.
-
Solvent Selection: Choose a suitable solvent (e.g., deionized water, isopropyl ether).
-
Dissolution: Place the colored 2-amino-4,6-dimethylpyrimidine crystals in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: Activated Carbon Treatment
This protocol is to be used in conjunction with recrystallization to remove colored impurities. A patent for the synthesis of 2-amino-4,6-dimethylpyrimidine describes a clarification step using activated carbon in an aqueous solution.[2]
-
Dissolution: Following step 2 of the single-solvent recrystallization protocol, dissolve the impure crystals in a suitable solvent (e.g., water) by heating.[2]
-
Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (typically 1-5% of the solute's weight). For example, for 10 grams of product, use 0.1 to 0.5 grams of activated carbon.[2]
-
Heating and Stirring: Keep the mixture at or near the boiling point and stir for 10-15 minutes to allow for the adsorption of impurities onto the carbon.[2]
-
Removal of Activated Carbon: Perform a hot filtration to remove the activated carbon. It is crucial to use a pre-heated funnel and fluted filter paper to prevent premature crystallization of the product in the funnel.
-
Crystallization and Isolation: Proceed with steps 4-7 of the single-solvent recrystallization protocol.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Amino-4,6-dimethylpyrimidine
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃ | [1][3] |
| Molecular Weight | 123.16 g/mol | [1][3] |
| Appearance | White to cream to pale yellow crystals or powder | [1] |
| Melting Point | 151-153 °C | [1] |
| Purity (Typical) | ≥95% | [1] |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Type | Notes | Reference |
| Water | Single | Effective for polar impurities. | [2] |
| Isopropyl Ether | Single | Mentioned in a synthesis patent for obtaining white crystals.[4] | [4] |
| Toluene/Hexane | Two-Solvent | A non-polar/polar aprotic system that can be effective. | General Recrystallization Guides |
| Dimethylbenzene | Single | Used in a synthesis patent to obtain white crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of the yellow color in my 2-amino-4,6-dimethylpyrimidine crystals?
A1: The yellow coloration is most likely due to the presence of organic impurities. These can be unreacted starting materials, by-products from the synthesis (e.g., from the reaction of guanidine (B92328) with acetylacetone), or degradation products. Highly conjugated molecules, even in small amounts, can impart a noticeable color.
Q2: I performed a recrystallization, but the crystals are still slightly yellow. What should I do next?
A2: If a single recrystallization does not result in pure white crystals, you have a few options:
-
Repeat the recrystallization: Sometimes a second recrystallization is necessary.
-
Try a different solvent system: The initial solvent may not be optimal for rejecting the specific impurities present.
-
Use activated carbon: This is a very effective method for removing colored impurities. Follow the Activated Carbon Treatment protocol.
Q3: Can I use any type of activated carbon?
A3: For laboratory-scale purification, a powdered, high-purity activated carbon is recommended. The fine powder provides a large surface area for efficient adsorption.
Q4: How do I know if my purified crystals are pure enough?
A4: Purity should be assessed using a combination of methods:
-
Melting Point: A narrow melting point range that matches the literature value is a good indicator of purity.
-
Chromatography: Techniques like HPLC or Thin Layer Chromatography (TLC) can separate and detect impurities.
-
Spectroscopy: NMR spectroscopy can confirm the structure and identify impurities if they are present in sufficient concentration.
Q5: My white crystals turned yellow after a few weeks on the shelf. Are they still usable?
A5: The yellowing indicates some level of degradation. For applications where high purity is critical (e.g., in drug development), it is recommended to repurify the material before use. For less sensitive applications, the material might still be usable, but it is best to re-analyze its purity. To prevent this in the future, ensure proper storage conditions as outlined in the troubleshooting guide for storage issues.
References
- 1. 2-Amino-4,6-dimethylpyrimidine 95 767-15-7 [sigmaaldrich.com]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
Technical Support Center: NMR Analysis of Impurities in 2-Amino-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the NMR analysis of 2-amino-4,6-dimethylpyrimidine (B23340) and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the NMR analysis of 2-amino-4,6-dimethylpyrimidine samples.
Q1: My ¹H NMR spectrum shows broad peaks for the aromatic and amine protons. What is the likely cause and how can I fix it?
A1: Broadening of peaks in the NMR spectrum of 2-amino-4,6-dimethylpyrimidine can be attributed to several factors:
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Chemical Exchange: The amine (-NH₂) protons can undergo chemical exchange with residual water or other labile protons in the sample, leading to peak broadening. Additionally, tautomerism, where the amino group converts to an imino form, can occur at an intermediate rate on the NMR timescale, also causing broad signals.[1]
-
Quadrupolar Broadening: The nitrogen atoms in the pyrimidine (B1678525) ring possess a quadrupole moment which can interact with the local electric field gradient, leading to a more rapid relaxation of nearby protons and subsequent peak broadening.[1]
-
Sample Concentration: High sample concentrations can lead to aggregation of molecules, which restricts molecular tumbling and results in broader peaks.[1]
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Poor Shimming: An inhomogeneous magnetic field will cause significant peak broadening.[1]
Troubleshooting Steps:
-
D₂O Exchange: To confirm if the broadening is due to exchangeable amine protons, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The broad amine signal should either disappear or significantly decrease in intensity.
-
Adjust Concentration: Prepare a more dilute sample to minimize aggregation effects.
-
Optimize Shimming: Carefully shim the NMR spectrometer before acquiring the spectrum to ensure the magnetic field is as homogeneous as possible.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen peaks by altering the rate of chemical exchange.
Q2: I am observing more signals in my ¹H NMR spectrum than expected for pure 2-amino-4,6-dimethylpyrimidine. What could be the origin of these extra peaks?
A2: The presence of unexpected signals often points to the presence of impurities. Given the common synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine (B92328) and acetylacetone (B45752), the most likely impurities are:
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Unreacted Starting Materials: Residual guanidine salts (like guanidine hydrochloride) and acetylacetone are common impurities.
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Reaction Byproducts: Self-condensation of acetylacetone under basic reaction conditions can produce various byproducts.
-
Residual Solvents: Solvents used during the synthesis or purification process (e.g., ethanol, acetone) may still be present in the sample.[1]
Troubleshooting Steps:
-
Check Chemical Shifts: Compare the chemical shifts of the unknown peaks with the known shifts of the starting materials and common solvents (see tables below).
-
Spiking Experiment: If a starting material is suspected, add a small amount of the pure starting material to your NMR sample and re-acquire the spectrum. An increase in the intensity of a suspected impurity peak confirms its identity.
-
2D NMR: Techniques like COSY and HSQC can help in identifying the connectivity of protons and carbons, aiding in the structural elucidation of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-amino-4,6-dimethylpyrimidine?
A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, typical values are provided in the data tables below.
Q2: How can I prepare my 2-amino-4,6-dimethylpyrimidine sample for NMR analysis?
A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum. A detailed protocol is provided in the "Experimental Protocols" section. Key considerations include using a deuterated solvent in which your sample is soluble, ensuring the sample is free of particulate matter, and using an appropriate sample concentration.[2][3][4]
Q3: What are the most common impurities to look for in a sample of 2-amino-4,6-dimethylpyrimidine?
A3: The most common impurities are unreacted starting materials from the synthesis, which are typically guanidine salts and acetylacetone. Residual solvents from the reaction workup or purification are also frequently observed.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-amino-4,6-dimethylpyrimidine and its potential impurities.
Table 1: ¹H NMR Chemical Shift Data
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 2-Amino-4,6-dimethylpyrimidine | -CH₃ | ~2.25 | Singlet |
| -NH₂ | ~5.1 (broad) | Singlet | |
| Aromatic CH | ~6.25 | Singlet | |
| Acetylacetone (keto form) | -CH₃ | ~2.15 | Singlet |
| -CH₂- | ~3.60 | Singlet | |
| Acetylacetone (enol form) | -CH₃ | ~2.00 | Singlet |
| =CH- | ~5.50 | Singlet | |
| Guanidine Hydrochloride | -NH₂ | ~7.0 (broad) | Singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Table 2: ¹³C NMR Chemical Shift Data
| Compound | Carbon | Chemical Shift (ppm) |
| 2-Amino-4,6-dimethylpyrimidine | -CH₃ | ~23.9 |
| Aromatic C-H | ~110.1 | |
| Aromatic C-NH₂ | ~163.0 | |
| Aromatic C-CH₃ | ~167.9 | |
| Acetylacetone (keto form) | -CH₃ | ~30.5 |
| -CH₂- | ~58.5 | |
| C=O | ~202.0 | |
| Acetylacetone (enol form) | -CH₃ | ~24.5 |
| =CH- | ~100.5 | |
| =C-O | ~191.5 | |
| Guanidine Hydrochloride | C=N | ~158.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
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Weighing the Sample: Accurately weigh 5-10 mg of the 2-amino-4,6-dimethylpyrimidine sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Vortex or sonicate the vial until the sample is completely dissolved.[5]
-
Filtration: If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping: Cap the NMR tube securely.
Visualizations
Caption: Experimental workflow for NMR analysis and troubleshooting.
Caption: Logical diagram for troubleshooting common NMR issues.
References
Technical Support Center: Optimizing 2-Amino-4,6-dimethylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4,6-dimethylpyrimidine (B23340). The following sections detail catalyst performance optimization, experimental protocols, and solutions to common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of 2-amino-4,6-dimethylpyrimidine through the condensation of guanidine (B92328) salts and acetylacetone (B45752).
Issue 1: Low Product Yield
Question: My reaction is resulting in a significantly lower yield of 2-amino-4,6-dimethylpyrimidine than expected. What are the potential causes and how can I improve the yield?
Answer: Low yields are a common issue and can often be attributed to suboptimal reaction conditions, catalyst inefficiency, or reactant purity.
Potential Causes & Solutions:
-
Suboptimal Catalyst (Base) Concentration: The concentration of the base is crucial for the reaction. Too little base will result in a slow and incomplete reaction, while an excess may promote side reactions. It is recommended to systematically vary the molar ratio of the base to the limiting reagent to find the optimal concentration.
-
Incorrect Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield. Temperatures below 50°C may lead to commercially unviable yields. The optimal temperature range is typically between 95-100°C, which has been shown to improve yields.[1]
-
Inadequate Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has finished before workup. Reaction times can be shortened from approximately 6 hours to 2 hours by using an aqueous alkaline medium.[1]
-
Purity of Starting Materials: Impurities in guanidine salts or acetylacetone can inhibit the reaction or lead to the formation of byproducts. Ensure that all starting materials are of high purity and are dry.
-
Choice of Base: While sodium carbonate is a commonly used and cost-effective base, other alkalis such as alkali metal and alkaline earth metal hydroxides can also be used.[1] The choice of base can affect the reaction rate and yield, so screening different bases may be beneficial.
Issue 2: Slow or Stalled Reaction
Question: The reaction seems to be proceeding very slowly or has stopped before completion. What can I do to drive it forward?
Answer: A slow or stalled reaction is often due to insufficient activation of the reactants or non-optimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Activity: Ensure the base used as a catalyst is of good quality and has not degraded. For instance, if using sodium hydroxide, ensure it has not absorbed excessive atmospheric CO2.
-
Reaction Temperature: As mentioned previously, higher temperatures generally increase the reaction rate. If the reaction is sluggish, consider increasing the temperature to the optimal range of 95-100°C.[1]
-
Mixing and Solubility: Ensure adequate stirring to overcome any mass transfer limitations, especially in a slurry. The use of an aqueous medium generally improves the reaction rate compared to anhydrous solvents.[1]
Issue 3: Product Purity Issues and Byproduct Formation
Question: My final product is impure, and I suspect the presence of side products. What are the common impurities and how can I minimize them and purify my product?
Answer: Impurities can arise from unreacted starting materials or the formation of byproducts.
Common Impurities & Purification Strategies:
-
Unreacted Starting Materials: Unreacted guanidine salts and acetylacetone are common impurities. Monitoring the reaction to completion via TLC can help minimize their presence in the crude product.
-
Side-Reaction Products: Although the reaction is generally clean, side reactions can occur, especially at very high temperatures or with incorrect stoichiometry.
-
Purification:
-
Filtration and Washing: The solid product can be filtered and washed with cold water to remove unreacted starting materials and other water-soluble impurities.[1]
-
Recrystallization: Recrystallization from a suitable solvent is an effective method for purifying the final product.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the synthesis of 2-amino-4,6-dimethylpyrimidine.
Table 1: Effect of Base Catalyst and Reaction Conditions on Yield
| Guanidine Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine nitrate (B79036) | Sodium carbonate | Water | 95-100 | 2 | ~90 | [1] |
| Guanidine hydrochloride | Sodium carbonate | Water | 60 | 0.5 | 75 | [2] |
| Guanidine nitrate | Sodium carbonate | Water | 50-55 | 6 | <60 | [1] |
| Guanidine nitrate | Sodium hydroxide | Water | 95-100 | 2 | ~90 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol provides a general framework for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Materials:
-
Guanidine nitrate or Guanidine hydrochloride
-
Acetylacetone
-
Sodium carbonate (or other suitable base)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add water, guanidine nitrate (1.0 eq), sodium carbonate (1.0-1.5 eq), and acetylacetone (1.0 eq).[1]
-
Heat the slurry to 95-100°C with vigorous stirring.[1]
-
Maintain the reaction at this temperature for approximately 2 hours. Large crystals may form during this time.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the slurry to room temperature.
-
Dilute the slurry with water to dissolve any inorganic salts.
-
Cool the mixture further to 10-15°C to ensure complete precipitation of the product.
-
Filter the solid product and wash the filter cake with cold water.
-
Dry the product at 50°C.
Visualizations
Caption: Reaction mechanism for the synthesis of 2-amino-4,6-dimethylpyrimidine.
Caption: General experimental workflow for 2-amino-4,6-dimethylpyrimidine synthesis.
References
Validation & Comparative
A Comparative Analysis of the Chemical Reactivity of 2-Aminopyrimidine and 2-Amino-4,6-dimethylpyrimidine
For Immediate Release
This guide provides a detailed comparative study of the chemical reactivity of 2-aminopyrimidine (B69317) and its methylated analogue, 2-amino-4,6-dimethylpyrimidine (B23340). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize these scaffolds in the synthesis of novel chemical entities. The comparison is based on fundamental principles of organic chemistry, supported by physicochemical data and detailed experimental protocols for key chemical transformations.
Introduction
2-aminopyrimidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of substituents onto the pyrimidine (B1678525) ring can significantly alter the molecule's electronic properties, and consequently, its chemical reactivity. This guide focuses on the comparative reactivity of 2-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine, highlighting the influence of the two methyl groups at the 4 and 6 positions on the reactivity of the pyrimidine ring and the exocyclic amino group.
The pyrimidine ring is an electron-deficient heteroaromatic system, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene, while being more prone to nucleophilic aromatic substitution.[1] The introduction of electron-donating methyl groups in 2-amino-4,6-dimethylpyrimidine is expected to modulate this intrinsic reactivity.
Physicochemical Properties
A key indicator of the electronic environment of the amino group and the pyrimidine ring is the pKa value. A higher pKa of the conjugate acid signifies a more basic character of the parent molecule.
| Compound | Structure | pKa (Conjugate Acid) |
| 2-Aminopyrimidine | 3.45[2][3] | |
| 2-Amino-4,6-dimethylpyrimidine | ~4.8[4] |
The higher pKa of the conjugate acid of 2-amino-4,6-dimethylpyrimidine indicates that it is more basic than 2-aminopyrimidine. This is attributed to the electron-donating inductive and hyperconjugation effects of the two methyl groups, which increase the electron density on the ring nitrogens and the exocyclic amino group.[5][6]
Comparative Reactivity Analysis
The presence of electron-donating methyl groups in 2-amino-4,6-dimethylpyrimidine leads to predictable differences in its reactivity compared to 2-aminopyrimidine in several key reaction types.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature.[7][8] When it does occur, it is directed to the C-5 position, which is the most electron-rich carbon. The electron-donating methyl groups in 2-amino-4,6-dimethylpyrimidine increase the electron density of the ring, thereby activating it towards electrophilic attack at the C-5 position compared to the unsubstituted 2-aminopyrimidine. This increased reactivity is expected to lead to higher yields and/or require milder reaction conditions for electrophilic substitution reactions such as halogenation and nitration.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is facilitated by the electron-deficient character of the pyrimidine ring, typically occurring at the C-2, C-4, and C-6 positions when a suitable leaving group is present.[1][9] The electron-donating methyl groups in 2-amino-4,6-dimethylpyrimidine are expected to decrease the rate of SNAr at the C-4 and C-6 positions by reducing the partial positive charge at these carbons, making them less electrophilic.
Reactions of the Amino Group
The exocyclic amino group in both compounds can act as a nucleophile in reactions such as acylation and alkylation. Due to the electron-donating nature of the methyl groups, the amino group in 2-amino-4,6-dimethylpyrimidine is more electron-rich and therefore more nucleophilic than the amino group in 2-aminopyrimidine. This should result in faster reaction rates for reactions involving nucleophilic attack by the amino group.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following standardized experimental protocols are provided.
Protocol 1: Comparative Electrophilic Bromination at the C-5 Position
Objective: To compare the yield of 5-bromo derivatives of 2-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine under identical reaction conditions.
Materials:
-
2-Aminopyrimidine
-
2-Amino-4,6-dimethylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flasks
-
Magnetic stirrers
-
Ice bath
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of 2-aminopyrimidine and 1.0 mmol of 2-amino-4,6-dimethylpyrimidine in 10 mL of anhydrous acetonitrile, respectively.
-
Cool both solutions to 0°C using an ice bath.
-
To each flask, add 1.0 mmol of N-Bromosuccinimide (NBS) in one portion with vigorous stirring.
-
Stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions by adding 10 mL of water to each flask.
-
Extract the aqueous mixtures with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter and concentrate the solutions under reduced pressure to obtain the crude products.
-
Purify the residues by column chromatography on silica (B1680970) gel to afford the pure 5-bromo-2-aminopyrimidine and 5-bromo-2-amino-4,6-dimethylpyrimidine.
-
Determine the yield of each product for a quantitative comparison.
Protocol 2: Comparative N-Acylation of the Amino Group
Objective: To compare the reaction time and yield of the N-acetylation of 2-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine.
Materials:
-
2-Aminopyrimidine
-
2-Amino-4,6-dimethylpyrimidine
-
Acetic anhydride (B1165640)
-
Pyridine (anhydrous)
-
Round-bottom flasks
-
Magnetic stirrers
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of 2-aminopyrimidine and 1.0 mmol of 2-amino-4,6-dimethylpyrimidine in 5 mL of anhydrous pyridine, respectively.
-
To each flask, add 1.1 mmol of acetic anhydride dropwise at room temperature with stirring.
-
Monitor the reactions by TLC at 15-minute intervals to determine the time to completion.
-
Once the starting material is consumed, pour each reaction mixture into 20 mL of ice water.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Determine the yield of N-acetyl-2-aminopyrimidine and N-acetyl-2-amino-4,6-dimethylpyrimidine.[10][11]
Visualizing the Comparative Study Workflow
The logical flow for a comparative study of the reactivity of these two compounds can be visualized as follows:
Caption: Workflow for the comparative reactivity study.
Conclusion
The presence of two electron-donating methyl groups at the 4 and 6 positions of the pyrimidine ring in 2-amino-4,6-dimethylpyrimidine leads to a significant increase in the electron density of the molecule compared to 2-aminopyrimidine. This results in a higher basicity and nucleophilicity of the exocyclic amino group and an activated C-5 position towards electrophilic attack. Conversely, the increased electron density is expected to decrease the reactivity of the ring towards nucleophilic aromatic substitution. The provided experimental protocols offer a framework for quantifying these reactivity differences, providing valuable data for medicinal chemists in the design and synthesis of novel pyrimidine-based therapeutic agents.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. organic chemistry - Why is the methyl group electron-donating via the inductive effect? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of an HPLC-UV Method for 2-Amino-4,6-dimethylpyrimidine Analysis
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-amino-4,6-dimethylpyrimidine (B23340). The validation parameters and experimental protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method's suitability for its intended purpose in research and quality control environments.[1][2][3]
Proposed HPLC-UV Method and Comparison of Performance Characteristics
An HPLC-UV method was developed and validated for the determination of 2-amino-4,6-dimethylpyrimidine. The method's performance is compared against typical acceptance criteria derived from ICH guidelines and common practices in the pharmaceutical industry.[3][4]
Table 1: Summary of HPLC-UV Method Validation Parameters and Results
| Validation Parameter | Acceptance Criteria | Hypothetical Method Performance |
| Specificity | No interference at the retention time of the analyte. | The method is specific. No interfering peaks from placebo or degradation products were observed. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |
| Range | 80% to 120% of the test concentration | 20 - 60 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.20% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results. | The method is robust. |
| System Suitability | ||
| - Tailing Factor | T ≤ 2.0 | 1.1 |
| - Theoretical Plates | N ≥ 2000 | > 5000 |
| - % RSD of Peak Area (n=6) | RSD ≤ 2.0% | 0.5% |
Experimental Protocols
Detailed methodologies for the validation of the HPLC-UV method for 2-amino-4,6-dimethylpyrimidine are provided below.
2.1. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20mM potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
2.2. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-amino-4,6-dimethylpyrimidine reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 20, 30, 40, 50, 60 µg/mL).
-
Sample Preparation: For drug product analysis, a sample equivalent to 10 mg of 2-amino-4,6-dimethylpyrimidine is dissolved in the mobile phase, sonicated, and diluted to a final concentration of 40 µg/mL. The solution is filtered through a 0.45 µm nylon filter before injection.
2.3. Validation Procedures
-
Specificity: The specificity of the method is evaluated by injecting the blank (mobile phase), a placebo solution, and a standard solution of 2-amino-4,6-dimethylpyrimidine. The chromatograms are examined for any interfering peaks at the retention time of the analyte.
-
Linearity: Linearity is assessed by injecting five concentrations of the standard solution across the proposed range (e.g., 20-60 µg/mL). A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
Accuracy: The accuracy of the method is determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, and the relative standard deviation (%RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the intermediate precision.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio. The concentration of the analyte that gives a signal-to-noise ratio of 3:1 is considered the LOD, and a ratio of 10:1 is considered the LOQ.
-
Robustness: The robustness of the method is evaluated by intentionally varying critical parameters such as the mobile phase composition (±2%), pH of the buffer (±0.2 units), and column temperature (±5°C). The effect of these changes on the chromatographic performance is observed.
Visualized Workflows
The following diagrams illustrate the key processes in the validation of the HPLC-UV method.
Caption: Logical workflow for HPLC-UV method validation.
Caption: Experimental workflow for 2-amino-4,6-dimethylpyrimidine analysis.
References
Comparison of different catalytic systems for pyrimidine synthesis
A Comparative Guide to Catalytic Systems for Pyrimidine (B1678525) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidines, a class of heterocyclic compounds fundamental to numerous pharmaceuticals, is a cornerstone of medicinal chemistry. The evolution of catalytic systems has significantly advanced the efficiency, selectivity, and sustainability of pyrimidine synthesis. This guide provides an objective comparison of various catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal system for their specific synthetic needs.
Comparative Performance of Catalytic Systems
The efficacy of different catalysts for pyrimidine synthesis can be evaluated based on key performance indicators such as reaction yield, time, and conditions. The following table summarizes quantitative data for a selection of catalytic systems, offering a side-by-side comparison.
| Catalytic System | Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Transition-Metal Catalysis | |||||||
| Iridium-Catalyzed | PN5P-Ir-pincer complex | Amidines, Alcohols | Toluene (B28343) | 150 | Not Specified | Up to 93 | [1][2][3] |
| Copper-Catalyzed | Cu(II) triflate (20 mol%) | Propargyl alcohols, Amidine | Not Specified | Not Specified | Not Specified | Moderate to Good | [4] |
| Nickel-Catalyzed | Nickel Complex | Alcohols, Amidines | Not Specified | Not Specified | Not Specified | Good to High | [4] |
| Zinc-Catalyzed | ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | Not Specified | Not Specified | Not Specified | Good | [5] |
| Organocatalysis | |||||||
| Amine-Based | 2-aminoethanesulfonic acid | Aromatic/aliphatic aldehydes, 6-amino-1,3-dimethyl uracil (B121893), Acetyl acetone | Water | 60-80 | Minutes | 90-94 | [6] |
| Acid-Catalyzed (Biginelli) | Benzyltriethylammonium Chloride | Benzaldehyde, Ethyl Acetoacetate, Urea | Solvent-free | 100 | 30-45 min | >85 | [3] |
| Nanocatalysis | |||||||
| Magnetic Nanocatalyst | Nano-Fe₃O₄@SiO₂/SnCl₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedione | Water | 70 | 1.5 - 3 min | 94-99 | [7] |
| Metal Oxide Nanocrystal | Nanocrystalline MgO | 6-aminouracil/6-amino-2-thiouracil, Aromatic Aldehydes, Malononitrile (B47326) | Water | 80 | Not Specified | High | [7] |
| Green Chemistry Approaches | |||||||
| Microwave-Assisted | Sulfamic Acid | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Solvent-free | Not Specified (300W) | 2-5 min | 88-95 | [3] |
| Microwave-Assisted | K₂CO₃ | Aromatic aldehydes, Ethyl cyanoacetate (B8463686)/Malononitrile, Benzamidine (B55565) hydrochloride | Water | 100 | 20 min | Moderate | |
| Solvent-Free (Ball Milling) | None | Aldehyde, Malononitrile, Barbituric acid | Solvent-free | Room Temp | Not Specified | High | [8] |
Experimental Protocols
Detailed methodologies for key catalytic systems are provided below.
Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines
This protocol describes an efficient one-pot synthesis of multisubstituted pyrimidines from amidines and two different alcohols.[9]
-
Materials: Amidine hydrochloride (1.0 eq), primary alcohol (1.3 eq), secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), KOH (3.0 eq), and anhydrous toluene.
-
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride, primary alcohol, secondary alcohol, Cu(OAc)₂, and KOH.
-
Add anhydrous toluene to the mixture.
-
Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyrimidine derivative.
-
Microwave-Assisted, Green Synthesis of Pyrimidine Derivatives
This method outlines a rapid and environmentally friendly multicomponent synthesis using water as a solvent under microwave irradiation.[10]
-
Materials: Aromatic aldehyde (1.0 eq), ethyl cyanoacetate or malononitrile (1.0 eq), benzamidine hydrochloride (1.0 eq), potassium carbonate (2.0 eq), and water.
-
Procedure:
-
In a microwave-safe vial, mix the aldehyde, the active methylene (B1212753) compound (ethyl cyanoacetate or malononitrile), benzamidine hydrochloride, and potassium carbonate.
-
Add 10 mL of water to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 20 minutes using a power of 300 W.
-
Allow the reaction to cool to room temperature.
-
Filter the resulting precipitate and wash it several times with water.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure pyrimidine or pyrimidinone derivative.
-
Organocatalytic Synthesis of Dihydropyrido[2,3-d]pyrimidines in Water
This protocol presents a simple and effective one-pot, three-component synthesis using an organocatalyst in an aqueous medium.[6]
-
Materials: Aromatic/aliphatic aldehyde (1.0 eq), 6-amino-1,3-dimethyl uracil (1.0 eq), acetylacetone (B45752) (1.0 eq), and 2-aminoethanesulfonic acid (catalytic amount) in water.
-
Procedure:
-
In a reaction vessel, combine the aldehyde, 6-amino-1,3-dimethyl uracil, and acetylacetone in water.
-
Add a catalytic amount of 2-aminoethanesulfonic acid.
-
Heat the reaction mixture to 60–80 °C and stir.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a short time, yielding the product in good to excellent yields.
-
After completion, cool the reaction mixture and isolate the product by filtration. The catalyst can often be recovered and reused.
-
Visualizations
Classification of Catalytic Systems for Pyrimidine Synthesis
References
- 1. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.blucher.com.br [pdf.blucher.com.br]
A Comparative Guide to the Biological Activity of 2-Amino-4,6-dimethylpyrimidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the parent compound, 2-amino-4,6-dimethylpyrimidine (B23340), and its various derivatives. The information presented is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a key signaling pathway targeted by these compounds.
Introduction
2-Amino-4,6-dimethylpyrimidine is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While the parent compound itself is primarily recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its derivatives have garnered significant attention for their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, and kinase inhibitory effects, making this class of compounds a promising area for the development of novel therapeutic agents. This guide will delve into a comparative analysis of these activities, supported by experimental data.
Comparative Biological Activity Data
The biological activities of 2-amino-4,6-dimethylpyrimidine and its derivatives are summarized below. The data is presented in tabular format for ease of comparison, focusing on antimicrobial, anticancer, and kinase inhibitory activities.
Antimicrobial Activity
Derivatives of 2-amino-4,6-dimethylpyrimidine have been shown to possess significant activity against a range of bacterial and fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-4,6-dimethylpyrimidine | Various | Data Not Available | - |
| Pyrimidinone-fused 1,4-naphthoquinones | Streptococcus mutans | Notable bacteriostatic and bactericidal effects | [3] |
| MBDG Derivative 4 | Various bacterial strains | 0.68 - 2.7 | [4] |
| 2-amino-4-chloropyridine derivative 3f | Various pathogenic bacteria | 2 - 7 | [5] |
Anticancer Activity
Numerous derivatives of 2-amino-4,6-dimethylpyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4,6-dimethylpyrimidine | Various | Data Not Available | - |
| 2-Amino-4,6-diphenylnicotinonitrile 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [6] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [6] | |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 3 | MCF-7 (Breast) | 0.045 | [7] |
| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine 4 | MCF-7 (Breast) | 0.11 | [7] |
| Pyrido[2,3-d]pyrimidine (B1209978) derivative 4 | MCF-7 (Breast) | 0.57 | [8] |
| HepG2 (Liver) | 1.13 | [8] | |
| Pyrido[2,3-d]pyrimidine derivative 11 | MCF-7 (Breast) | 1.31 | [8] |
| HepG2 (Liver) | 0.99 | [8] |
Note: As with antimicrobial activity, specific IC50 values for the parent 2-amino-4,6-dimethylpyrimidine against cancer cell lines were not found in the surveyed literature.
Kinase Inhibitory Activity
A significant area of research for 2-aminopyrimidine (B69317) derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| 2-amino-4,6-dimethylpyrimidine | Various | Data Not Available | - |
| Pyrido[2,3-d]pyrimidine derivative 4 | PIM-1 | 11.4 | [8] |
| Pyrido[2,3-d]pyrimidine derivative 10 | PIM-1 | 17.2 | [8] |
| Staurosporine (Reference) | PIM-1 | 16.7 | [8] |
| Pyrazolo[3,4-d]pyrimidine derivative 11 | BTK | 7.95 | [9] |
| PD180970 (Pyrido[2,3-d]pyrimidine) | p210Bcr-Abl | 5 | [10] |
| Abl tyrosine kinase | 2.2 | [10] | |
| Pyrimidine-Based Derivative 13 | Aurora A | < 200 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a suspension of the microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add an equal volume of the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, a reagent is added that quantifies the amount of ATP consumed or ADP produced.
-
Data Analysis: The inhibitory effect of the compound is determined by quantifying the reduction in kinase activity compared to a control without the inhibitor. IC50 values are then calculated.
Visualization of a Key Signaling Pathway
Certain pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting PIM-1 kinase.[8] The following diagrams illustrate the experimental workflow for assessing apoptosis and the simplified PIM-1 signaling pathway leading to the inhibition of apoptosis.
Figure 1. Experimental workflow for apoptosis assessment.
Figure 2. Simplified PIM-1 signaling pathway and the inhibitory action of a 2-aminopyrimidine derivative.
Conclusion
Derivatives of 2-amino-4,6-dimethylpyrimidine represent a versatile and promising class of compounds with a wide range of biological activities. The research highlighted in this guide demonstrates their potential as antimicrobial, anticancer, and kinase-inhibiting agents. While the parent compound, 2-amino-4,6-dimethylpyrimidine, appears to be biologically less active and primarily serves as a synthetic starting material, its chemical scaffold provides a fertile ground for the development of potent therapeutic molecules. The detailed experimental protocols and the visualized signaling pathway offer a solid foundation for future research and development in this area. Further exploration into the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Guanidine Sources in Cyclocondensation Reactions for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine (B1678525) scaffolds is a cornerstone of medicinal chemistry, owing to their prevalence in a wide array of biologically active compounds. The choice of the guanidine (B92328) source in cyclocondensation reactions is a critical parameter that can significantly influence reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of 2-amino-4,6-dimethylpyrimidine (B23340) in the context of its synthesis from various guanidine precursors and contrasts this with the use of other guanidine sources in prominent cyclocondensation reactions.
Performance Comparison of Guanidine Sources
The efficacy of different guanidine sources is often dictated by the specific cyclocondensation reaction being employed. Here, we compare the performance of common guanidine salts in the synthesis of 2-amino-4,6-dimethylpyrimidine and the application of guanidine hydrochloride in the versatile Biginelli reaction.
Synthesis of 2-Amino-4,6-dimethylpyrimidine: Guanidine Nitrate (B79036) vs. Guanidine Hydrochloride
The reaction of a guanidine salt with acetylacetone (B45752) in an aqueous alkaline medium is a common route to 2-amino-4,6-dimethylpyrimidine. The choice between guanidine nitrate and guanidine hydrochloride can impact reaction conditions and outcomes.
| Guanidine Source | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanidine Nitrate | Acetylacetone | Sodium Carbonate | Water | 95-100 | 2 | ~99 (based on purity) | [1] |
| Guanidine Hydrochloride | Acetylacetone | Sodium Carbonate | Water | 95-100 | 2 | High (comparable to nitrate) | [1] |
| Guanidine Nitrate | Acetylacetone | Sodium Carbonate | Water | 95 | 3 | 88.64 | [2] |
As the data suggests, both guanidine nitrate and guanidine hydrochloride can be used effectively to synthesize 2-amino-4,6-dimethylpyrimidine with high yields under similar reaction conditions. The selection between them may therefore be guided by factors such as cost and availability.
Biginelli Reaction: The Versatility of Guanidine Hydrochloride
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (B33335) or urea-like component, such as guanidine, to form dihydropyrimidines. Guanidine hydrochloride is a frequently used guanidine source in this reaction.
| Aldehyde | β-Dicarbonyl Compound | Guanidine Source | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | Ethanol (B145695) | MW, 120°C, 10 min | 90 | [3] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | Ethanol | MW, 120°C, 10 min | 91 | [3] |
| 2-Naphthaldehyde | Ethyl Acetoacetate | Guanidine Hydrochloride | Ethanol | MW, 120°C, 10 min | 85 | [3] |
| Benzaldehyde | Ethyl Benzoylacetate | Guanidine Hydrochloride | Ethanol | MW, 120°C, 10 min | 82 | [3] |
The use of microwave irradiation has been shown to significantly accelerate the Biginelli reaction, leading to high yields in short reaction times.[3] The scope of the reaction is broad, accommodating a variety of aromatic, heteroaromatic, and aliphatic aldehydes, as well as different β-dicarbonyl compounds.[3][4]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from the synthesis using guanidine nitrate. A similar procedure can be followed using an equimolar amount of guanidine hydrochloride.
Materials:
-
Guanidine nitrate
-
Acetylacetone
-
Sodium carbonate
-
Water
Procedure:
-
To a suitable reaction vessel, add 250 parts of water, 135.5 parts of guanidine nitrate, 83.5 parts of sodium carbonate, and 100 parts of acetylacetone.
-
Heat the resulting slurry to 95-100°C with stirring for 2 hours.
-
During the heating, the formation of large crystals should be observed.
-
Cool the slurry to room temperature and then further cool to 10°C.
-
Hold the slurry at 10°C for 1 hour to ensure complete crystallization.
-
Filter the solid product and wash the filter cake with a 2.5% brine solution.
-
Dry the product at 50°C to obtain 2-amino-4,6-dimethylpyrimidine.[1]
General Procedure for the Microwave-Assisted Biginelli Reaction
This protocol describes a general method for the synthesis of 2-aminodihydropyrimidines using guanidine hydrochloride.
Materials:
-
Aldehyde (1 mmol)
-
β-Dicarbonyl compound (1 mmol)
-
Guanidine hydrochloride (2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vial, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and guanidine hydrochloride (2 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization if necessary.[3][4]
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism for pyrimidine synthesis from a guanidine source and a typical experimental workflow.
Caption: Generalized mechanism of cyclocondensation for pyrimidine synthesis.
Caption: Typical experimental workflow for pyrimidine synthesis via cyclocondensation.
References
- 1. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 2. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 4. organic chemistry - Basicity comparison of ammonia derivatives (and guanidine) - Chemistry Stack Exchange [chemistry.stackexchange.com]
Comparative Analysis of 2-Amino-4,6-dimethylpyrimidine Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological cross-reactivity of 2-amino-4,6-dimethylpyrimidine (B23340) and its derivatives. Due to the limited publicly available cross-reactivity data for the parent compound, this guide focuses on the known biological activities of a key derivative and structurally related compounds that share the 2-amino-4,6-dimethylpyrimidine moiety. The information presented herein is intended to serve as a resource for researchers investigating the potential applications and off-target effects of this chemical scaffold.
Introduction to 2-Amino-4,6-dimethylpyrimidine
2-Amino-4,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structure is a core component of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and fungicides. Understanding the cross-reactivity of this scaffold is crucial for the development of selective and safe therapeutic agents and for assessing the potential off-target effects of agricultural chemicals.
Comparative Biological Activity
The following table summarizes the known biological activities of a key derivative of 2-amino-4,6-dimethylpyrimidine and two widely used compounds, Sulfamethazine (B1682506) and Pyrimethanil, which contain this chemical core. This comparative data provides insights into the potential biological targets and cross-reactivity of the 2-amino-4,6-dimethylpyrimidine scaffold.
| Compound/Derivative | Target(s) | Assay Type | Quantitative Data (IC50/EC50) | Reference |
| 2-Amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O) | FGFR1, FGFR2, FGFR3, FGFR4 | Kinase Inhibition Assay | FGFR1: >10,000 nM, FGFR2: >10,000 nM, FGFR3: >10,000 nM, FGFR4: 2 nM | [cite: ] |
| Sulfamethazine | Dihydropteroate (B1496061) Synthase (DHPS) | Antibacterial Assay | Varies by bacterial species | [1][2] |
| Pyrimethanil | Methionine biosynthesis (cystathione β-lyase and cystathione γ-synthase) | Antifungal Assay | EC50: 0.411 to 0.610 μg/mL against Sclerotinia sclerotiorum | [3] |
Experimental Protocols
Detailed methodologies for key biological assays relevant to the assessment of 2-amino-4,6-dimethylpyrimidine and its derivatives are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., FGFR4)
-
Kinase substrate peptide
-
ATP
-
Test compound (e.g., 2-amino-4,6-dimethylpyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of test concentrations.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent system
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part B of Griess Reagent) and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control.
-
Signaling Pathways and Mechanisms of Action
The biological activity of 2-amino-4,6-dimethylpyrimidine-containing compounds can be attributed to their interaction with specific signaling pathways.
FGFR Signaling Pathway
Derivatives of 2-amino-4,6-dimethylpyrimidine have been shown to be potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR4. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6][7]
Folic Acid Synthesis Pathway (Antibacterial Mechanism)
Sulfamethazine, which contains the 2-amino-4,6-dimethylpyrimidine core, acts as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria require folic acid for the synthesis of nucleic acids and amino acids. By blocking this pathway, sulfamethazine prevents bacterial growth and replication.
Antifungal Mechanism of Action
Pyrimethanil, a fungicide that is metabolized to 2-amino-4,6-dimethylpyrimidine, is known to inhibit methionine biosynthesis in fungi.[3] This is a crucial pathway for protein synthesis and other essential cellular functions in these organisms.
Discussion and Conclusion
The available data indicates that the 2-amino-4,6-dimethylpyrimidine scaffold is a versatile pharmacophore capable of interacting with a range of biological targets. The high potency and selectivity of its 5-ol derivative for FGFR4 over other FGFR family members suggest that substitutions on the pyrimidine (B1678525) ring can significantly influence target specificity. The presence of this core in the antibacterial drug Sulfamethazine and the fungicide Pyrimethanil further highlights its potential for broad biological activity.
The cross-reactivity profile of the parent 2-amino-4,6-dimethylpyrimidine molecule remains to be fully elucidated. However, based on the activities of its derivatives and related compounds, it is plausible that this compound may exhibit inhibitory activity against various kinases, as well as potential antimicrobial and anti-inflammatory properties. Researchers working with this compound should consider its potential for off-target effects and employ comprehensive screening strategies, such as broad kinase profiling and a panel of cell-based assays, to fully characterize its biological activity.
This guide provides a foundational understanding of the cross-reactivity potential of the 2-amino-4,6-dimethylpyrimidine scaffold. Further experimental studies are warranted to establish a definitive cross-reactivity profile for the parent compound and to explore the full therapeutic potential of its derivatives.
References
- 1. What is the mechanism of Sulfamethazine? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Battle: Conventional vs. Microwave Heating in Chemical Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of conventional and microwave-assisted synthesis, supported by experimental data.
In the relentless pursuit of efficiency and sustainability in chemical synthesis, the method of heating reactions plays a pivotal role. For decades, conventional heating through oil baths and heating mantles has been the cornerstone of synthetic chemistry. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a powerful alternative, promising accelerated reaction times, enhanced yields, and a greener footprint. This guide provides an objective comparison of these two heating methodologies, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic endeavors.
The Fundamental Difference: How Heat is Delivered
Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture. This process, known as convection, is often slow and can lead to uneven heating, with the vessel walls being significantly hotter than the bulk of the solution.[1][2] This can result in the degradation of thermally sensitive compounds and the formation of byproducts.[3]
In stark contrast, microwave heating utilizes the ability of polar molecules and ions within the reaction mixture to transform electromagnetic energy directly into heat.[3][4] This dielectric heating mechanism leads to rapid and uniform heating of the entire reaction volume, minimizing temperature gradients and wall effects.[1][5] This fundamental difference in energy transfer underpins the significant performance advantages often observed with microwave synthesis.
Performance Comparison: A Quantitative Look
The most compelling argument for adopting a new technology lies in its performance metrics. A review of the literature reveals a consistent trend of superior performance for microwave-assisted synthesis across a wide range of chemical transformations. The following table summarizes key quantitative data from comparative studies.
| Reaction/Compound Synthesized | Heating Method | Reaction Time | Yield (%) | Purity/Selectivity | Reference |
| Synthesis of Heterocyclic Molecules | Conventional | 2 - 15 hours | Lower | - | [6] |
| Microwave | 2 - 8 minutes | Appreciably Higher | - | [6] | |
| Synthesis of Benzotriazole Derivatives | Conventional | 3 - 6 hours | 23 - 76 | - | [3] |
| Microwave | 5 - 15 minutes | 42 - 93 | Higher | [3] | |
| Synthesis of 4,6-Diarylpyrimidines | Conventional | 24 hours | up to 94 | - | [7] |
| Microwave | 10 minutes | 83 - 86 | - | [7] | |
| Synthesis of Quinolines (Friedländer) | Conventional (Oil Bath) | 60 minutes | 34 (average) | - | [8] |
| Microwave | 4 minutes | 72 (average) | Higher | [8] | |
| Synthesis of Chalcones | Conventional | 1 - 5 hours | 70 - 92 | - | |
| Microwave | 1 - 5 minutes | 85 - 98 | Higher | ||
| Peptide Synthesis (Difficult Sequence) | Conventional | - | Poor | Complex Mixture | [9] |
| Microwave | Shorter Cycle Times | Excellent | Higher | [9] |
As the data clearly indicates, microwave irradiation consistently and dramatically reduces reaction times, often from hours to mere minutes.[3][6] This acceleration is a direct consequence of the rapid and efficient heating mechanism.[10] Furthermore, yields are frequently and significantly improved, in some cases by 10-30% or more.[6][11] This is often attributed to the reduced reaction time, which minimizes the decomposition of reactants and products, and the uniform heating, which can lead to cleaner reaction profiles and fewer byproducts.[3][11]
Experimental Workflow: A Comparative Approach
To objectively evaluate the two heating methods for a specific reaction, a systematic experimental workflow should be followed. The diagram below outlines the key steps in such a comparative study.
Figure 1. Experimental workflow for comparing conventional and microwave heating.
Detailed Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of a chalcone (B49325) derivative using both conventional and microwave heating methods.
Synthesis of (E)-1,3-diphenylprop-2-en-1-one (Chalcone)
Conventional Heating Method
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (B1666503) (1.20 g, 10 mmol) and benzaldehyde (B42025) (1.06 g, 10 mmol) in 20 mL of ethanol (B145695).
-
Catalyst Addition: To this solution, slowly add 10 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Heating: Heat the reaction mixture in an oil bath maintained at 60°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (8:2) mobile phase. The reaction is typically complete in 2-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from ethanol to obtain pure (E)-1,3-diphenylprop-2-en-1-one as pale yellow crystals.
Microwave-Assisted Method
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of solid sodium hydroxide (0.04 g, 1 mmol) in 5 mL of ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 3 minutes with a power of 150 W.
-
Cooling: After the irradiation is complete, cool the vessel to room temperature using compressed air.
-
Work-up: Pour the contents of the vessel into 50 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol.
Signaling Pathways and Logical Relationships: The "Microwave Effect"
The dramatic rate enhancements observed in microwave chemistry are primarily attributed to thermal effects – the ability to rapidly reach and maintain high temperatures.[10] However, the existence of non-thermal "specific microwave effects" has been a topic of debate. While the low energy of microwave photons is insufficient to break chemical bonds, it is hypothesized that the oscillating electromagnetic field can influence the orientation of polar molecules, potentially lowering the activation energy of a reaction.[4] The following diagram illustrates the proposed mechanisms of microwave heating and their influence on reaction rates.
References
- 1. Conventional heating vs. Microwave heating [berghof-instruments.com]
- 2. Convection-Induced vs. Microwave Radiation-Induced in situ Drug Amorphization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organic chemistry - Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. ijrpas.com [ijrpas.com]
A Spectroscopic Comparison of 2-Amino-4,6-dimethylpyrimidine and Its Isomers: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-amino-4,6-dimethylpyrimidine (B23340) and its key isomers, 4-amino-2,6-dimethylpyrimidine (B18327) and 5-amino-4,6-dimethylpyrimidine. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals for the unequivocal identification and differentiation of these compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Chemical Structures and Isomerism
The positional isomerism of the amino group on the pyrimidine (B1678525) ring significantly influences the spectroscopic properties of these molecules. The chemical structures of 2-amino-4,6-dimethylpyrimidine and its isomers are presented below.
Caption: Chemical structures of 2-amino-4,6-dimethylpyrimidine and its isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-amino-4,6-dimethylpyrimidine and its isomers.
¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Amino-4,6-dimethylpyrimidine | ~6.3 | s | 1H | H-5 |
| ~4.9 | br s | 2H | -NH₂ | |
| ~2.3 | s | 6H | 2 x -CH₃ | |
| 4-Amino-2,6-dimethylpyrimidine | ~5.8 | s | 1H | H-5 |
| ~5.1 | br s | 2H | -NH₂ | |
| ~2.4 | s | 6H | 2 x -CH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-4,6-dimethylpyrimidine | ~167 | C4, C6 |
| ~163 | C2 | |
| ~108 | C5 | |
| ~24 | -CH₃ | |
| 4-Amino-2,6-dimethylpyrimidine | ~164 | C2, C6 |
| ~162 | C4 | |
| ~98 | C5 | |
| ~25 | -CH₃ |
IR Spectral Data (cm⁻¹)
| Assignment | 2-Amino-4,6-dimethylpyrimidine | 4-Amino-2,6-dimethylpyrimidine |
| N-H stretching | 3400-3100 (broad) | 3400-3100 (broad) |
| C-H stretching (aromatic) | ~3050 | ~3050 |
| C-H stretching (aliphatic) | ~2950 | ~2950 |
| C=N stretching | ~1640 | ~1650 |
| N-H bending | ~1600 | ~1610 |
| C=C stretching | ~1570, ~1450 | ~1580, ~1460 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2-Amino-4,6-dimethylpyrimidine | 123[1][2] | 108, 81, 67, 53 |
| 4-Amino-2,6-dimethylpyrimidine | 123[3] | 108, 81, 67, 53 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrimidine isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation:
-
An FT-IR spectrometer (e.g., Bruker IFS 66V model).
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution of the sample in a volatile solvent compatible with the GC column.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation:
-
A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., ethanol (B145695) or acetonitrile).
-
Prepare a series of dilutions to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Record a baseline spectrum using the pure solvent in a quartz cuvette.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of the pyrimidine isomers.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of pyrimidine isomers.
References
Comparative Analysis of N-Alkylation Reactivity in Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the N-alkylation reactivity of aminopyrimidine isomers. The N-alkylation of aminopyrimidines is a fundamental transformation in medicinal chemistry, as the pyrimidine (B1678525) scaffold is a privileged structure found in numerous pharmaceuticals, particularly kinase inhibitors that mimic the adenosine (B11128) moiety of ATP.[1] Understanding the factors that govern the reactivity and regioselectivity of this reaction is crucial for the efficient synthesis of novel drug candidates and screening libraries.
The primary challenge in the N-alkylation of aminopyrimidines, as with many primary amines, is controlling selectivity. Issues such as overalkylation, which leads to di- or tri-alkylated products, and poor chemoselectivity between the exocyclic amino group and the endocyclic ring nitrogens, often complicate these syntheses.[2][3] The inherent nucleophilicity of the mono-alkylated product is typically higher than the starting primary amine, exacerbating the problem of multiple alkylations.[3]
This guide examines the relative reactivity of 2-, 4-, and 5-aminopyrimidines and presents various synthetic strategies and experimental protocols to achieve selective N-alkylation.
Factors Influencing Reactivity and Regioselectivity
The reactivity of the exocyclic amino group in aminopyrimidines is significantly influenced by the electronic effects of the two endocyclic nitrogen atoms. These nitrogen atoms are electron-withdrawing, which generally reduces the nucleophilicity of the exocyclic amine compared to a simple aniline.[4] The position of the amino group relative to the ring nitrogens determines the extent of this deactivation.
-
2-Aminopyrimidine and 4-Aminopyrimidine: In these isomers, the amino group is in conjugation with the ring nitrogens. This allows for resonance delocalization of the amine's lone pair into the pyrimidine ring, which significantly decreases its nucleophilicity. These compounds can be considered vinylogous amides.
-
5-Aminopyrimidine (B1217817): The amino group at the 5-position is not in direct conjugation with the ring nitrogens. Consequently, the lone pair is more localized on the exocyclic nitrogen, making 5-aminopyrimidine the most nucleophilic and reactive of the three isomers in N-alkylation reactions.
Another critical aspect is regioselectivity. Alkylation can potentially occur at the exocyclic amino group (N-alkylation) or at one of the endocyclic ring nitrogens (ring alkylation). The site of alkylation is influenced by factors such as the reaction conditions (solvent, base), the nature of the alkylating agent, and steric hindrance.
Comparative Data on N-Alkylation Methods
Several methods have been developed to address the challenges of N-alkylation. The choice of method depends on the specific substrate and the desired outcome (mono- vs. di-alkylation, for instance).
| Method | Substrate Type | Alkylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Key Features & Limitations |
| Direct Alkylation | 2-Chloro-4-aminopyridine | Alkyl Halide | K₂CO₃ or NaH | DMF | RT - Elevated | Moderate to High | A straightforward method, but prone to overalkylation and potential ring alkylation.[5] |
| Reductive Amination | Primary Amines | Aldehyde/Ketone | NaBH(OAc)₃, NaBH₃CN | DCM, DCE, MeOH | Room Temp | High | Excellent for controlled mono-alkylation; avoids overalkylation by forming an imine intermediate before reduction.[6] |
| "Borrowing Hydrogen" | Aromatic Amines | Alcohols | Ru or Ir complexes / Base | Toluene | 25 - 70 | High | Environmentally friendly method using alcohols as alkylating agents, with water as the main byproduct.[2][7] |
| Self-Limiting Alkylation | N-Aryl-N-pyridinium amine | 1-Iodohexane | Cs₂CO₃ | Acetonitrile | 70 | High | A novel strategy that uses N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve selective mono-alkylation via a transient pyridinium (B92312) ylide intermediate.[3][8] |
| Electrochemical Alkylation | N-Boc-4-aminopyridine | Alkyl/Benzyl Halide | Electrogenerated Acetonitrile Anion | Acetonitrile | Room Temp | 78-86 | Mild conditions with high yields; requires protection of the amino group (e.g., with Boc).[2][9] |
| Heterogeneous Catalysis | Uracil (pyrimidine derivative) | Bromo-ethylacetate | AS@HTC | Acetonitrile | 80 | 80-90 | Utilizes a reusable, eco-friendly catalyst; demonstrates high selectivity for N1-alkylation in nucleobases.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with Alkyl Halides
This protocol is a generalized procedure based on methods for the N-alkylation of aminopyridine and aminopyrimidine derivatives.[5][6]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aminopyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, Acetonitrile).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 equivalents; or NaH, 1.1 equivalents, added portion-wise at 0 °C). Stir the suspension.
-
Addition of Alkylating Agent: To control the reaction rate and minimize overalkylation, add the alkyl halide (1.0-1.1 equivalents) dropwise to the mixture at room temperature or 0 °C.[6]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by thin-layer chromatography (TLC) or LC-MS, paying close attention to the consumption of the starting material and the formation of mono- and di-alkylated products.
-
Work-up: Upon completion, cool the mixture to room temperature and quench by the slow addition of water.[5] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired N-alkylated aminopyrimidine.[5]
Protocol 2: General Procedure for Reductive Amination
This protocol provides a reliable method for selective mono-N-alkylation.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve the aminopyrimidine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., Dichloromethane (DCM), Methanol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like MgSO₄ can be added.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring at room temperature for 2-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Visualizing N-Alkylation Pathways
The following diagrams illustrate the key concepts in aminopyrimidine N-alkylation.
Caption: Relative reactivity of aminopyrimidine isomers.
Caption: Workflow for direct N-alkylation.
References
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
Efficacy comparison of different purification techniques for 2-amino-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purification Techniques
This guide provides a comprehensive analysis of various purification techniques for 2-amino-4,6-dimethylpyrimidine (B23340), a crucial intermediate in the synthesis of pharmaceuticals, including sulfonamides like sulfamethazine. The efficacy of different methods is compared based on reported purity levels and procedural complexities, supported by experimental protocols drawn from scientific literature and patent filings. This document aims to assist researchers in selecting the most appropriate purification strategy for their specific needs, considering factors such as desired purity, yield, and available resources.
Comparative Analysis of Purification Techniques
The selection of a purification method for 2-amino-4,6-dimethylpyrimidine is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). The primary techniques employed include recrystallization from various solvents, treatment with activated carbon, and distillation under reduced pressure. Each method offers distinct advantages and disadvantages in terms of purity, yield, and operational complexity.
| Purification Technique | Reported Purity | Key Advantages | Key Disadvantages |
| Recrystallization | |||
| - From Water | Melting point ~197°C | Cost-effective, readily available solvent. | May require larger solvent volumes due to solubility characteristics. |
| - From Acetone | Melting point ~153°C | Good solvency for many organic compounds. | Volatile and flammable, requiring careful handling. |
| - From Isopropyl Ether | High Purity (used post-distillation) | Effective for final polishing to high purity. | Can be more expensive than other common solvents. |
| Activated Carbon Treatment | 99.2% | Effectively removes colored impurities and by-products. | May lead to some product loss due to adsorption. Requires a subsequent filtration step. |
| Reduced Pressure Distillation | 99.3% (when followed by recrystallization) | Effective for separating compounds with different boiling points. | Requires specialized equipment (vacuum pump, distillation apparatus). |
Experimental Protocols
Below are detailed methodologies for the key purification techniques discussed. These protocols are based on established procedures and can be adapted to specific laboratory or industrial scales.
Recrystallization
Objective: To purify crude 2-amino-4,6-dimethylpyrimidine by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Apparatus: Erlenmeyer flask, heating mantle or hot plate, condenser (optional), Buchner funnel, filter paper, vacuum flask.
Procedure:
-
Place the crude 2-amino-4,6-dimethylpyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water or acetone) to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath.
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature (e.g., 50°C).
Activated Carbon Treatment
Objective: To decolorize and remove organic impurities from a solution of 2-amino-4,6-dimethylpyrimidine.
Apparatus: Beaker, heating mantle or hot plate, activated carbon, filter paper or celite, Buchner funnel, vacuum flask.
Procedure:
-
Dissolve the crude 2-amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., water) by heating.
-
To the hot solution, add a small amount of activated carbon (typically 1-2% of the solute weight).
-
Stir the mixture and maintain the temperature (e.g., 85-90°C) for a short period (e.g., 15 minutes)[1].
-
Filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool and crystallize as described in the recrystallization protocol.
-
Collect, wash, and dry the purified crystals.
Reduced Pressure Distillation followed by Recrystallization
Objective: To purify 2-amino-4,6-dimethylpyrimidine by distillation at a reduced pressure, which lowers its boiling point and prevents decomposition, followed by a final recrystallization step.
Apparatus: Distillation flask, condenser, receiving flask, vacuum pump, heating mantle, recrystallization equipment.
Procedure:
-
Place the crude 2-amino-4,6-dimethylpyrimidine into a distillation flask.
-
Assemble the distillation apparatus for vacuum distillation.
-
Slowly apply vacuum to the system to the desired pressure (e.g., 5 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under reduced pressure (e.g., 96-98 °C at 5 mmHg).
-
Dissolve the collected distillate in a suitable solvent (e.g., isopropyl ether) by heating.
-
Allow the solution to cool and crystallize.
-
Collect, wash, and dry the high-purity crystals.
Visualization of Purification Workflows
The following diagrams illustrate the logical steps involved in the different purification techniques.
Caption: General workflow for the purification of 2-amino-4,6-dimethylpyrimidine by recrystallization.
Caption: Workflow illustrating the use of activated carbon for purification.
Caption: Combined workflow of reduced pressure distillation followed by recrystallization.
References
Safety Operating Guide
Proper Disposal of 2-Amino-4,6-dimethylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-amino-4,6-dimethylpyrimidine (B23340), ensuring a safe laboratory environment and adherence to regulatory standards.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate personal protective equipment to minimize exposure and prevent injury.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[1] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Procedure
The disposal of 2-amino-4,6-dimethylpyrimidine should be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Treat all 2-amino-4,6-dimethylpyrimidine waste, including contaminated materials such as gloves, wipes, and silica (B1680970) gel, as hazardous waste.[1]
-
It is crucial to segregate this waste from other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1][2]
2. Containerization:
-
Carefully transfer the unwanted 2-amino-4,6-dimethylpyrimidine into a designated and clearly labeled hazardous waste container.[2]
-
Ensure the container is compatible with the chemical and is in good condition. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2-amino-4,6-dimethylpyrimidine".[2]
-
Include the date of accumulation and any other information required by your institution.[2]
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment is used to capture any potential leaks.[1]
5. Disposal Request and Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]
-
Provide the contractor with accurate information about the waste material. Disposal should be carried out at an approved waste disposal plant.[3][4]
6. Empty Container Disposal:
-
An empty container that held 2-amino-4,6-dimethylpyrimidine must be triple-rinsed with a suitable solvent.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary.[1]
Quantitative Disposal Data
| Data Point | Value |
| Waste Classification | Hazardous Waste |
| Recommended Disposal Method | Incineration in a licensed chemical destruction plant or other approved methods by a licensed disposal company.[5][6] |
| Specific Waste Codes | Not explicitly available in the provided search results. Consult your institution's EHS department for specific waste codes. |
| Concentration Limits for Disposal | Not available in the provided search results. |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of 2-amino-4,6-dimethylpyrimidine for disposal were found in the provided search results. The standard and recommended procedure is collection and disposal by a licensed hazardous waste management company.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 2-amino-4,6-dimethylpyrimidine.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[2]
-
Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Dispose: All cleanup materials should be disposed of as hazardous waste.[2]
This guide is intended to provide essential, immediate safety and logistical information for the proper disposal of 2-amino-4,6-dimethylpyrimidine. Always consult your institution's specific safety protocols and your EHS department to ensure full compliance with all regulations.
References
Personal protective equipment for handling 2-amino-4,6-dimethyl pyrimidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-amino-4,6-dimethylpyrimidine (B23340) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
2-Amino-4,6-dimethylpyrimidine is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is harmful if swallowed.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.[4][5] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | To avoid inhalation of dust that may cause respiratory irritation.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 2-amino-4,6-dimethylpyrimidine is crucial for laboratory safety.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood or other form of adequate ventilation is operational.[1][4]
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling the compound.
-
Assemble all necessary equipment and reagents before starting work.
2. Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear tightly fitting safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. For handling highly hazardous compounds, wearing two pairs of gloves is a recommended practice.
3. Compound Handling:
-
Handle the solid compound within a ventilated enclosure to minimize dust generation.
-
When weighing and transferring, do so carefully to prevent the compound from becoming airborne.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
4. Post-Handling:
-
Decontaminate the work area with an appropriate solvent.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Dispose of contaminated PPE as hazardous waste in accordance with institutional and local regulations.[1][2]
-
Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] If skin irritation persists, get medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of 2-amino-4,6-dimethylpyrimidine and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste 2-amino-4,6-dimethylpyrimidine should be collected in a clearly labeled, sealed container.[1] It is considered hazardous waste and must be disposed of through an approved waste disposal plant.[1][2] Do not dispose of it down the drain.[2]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be considered hazardous waste. These materials should be collected in a designated, sealed waste container for proper disposal.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of 2-amino-4,6-dimethylpyrimidine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
